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  • Product: 2-Methyl-5-(methylamino)pyrazine
  • CAS: 590423-42-0

Core Science & Biosynthesis

Foundational

2-Methyl-5-(methylamino)pyrazine: A Strategic Pyrazine Scaffold for Drug Discovery

Executive Summary 2-Methyl-5-(methylamino)pyrazine (CAS: 590423-42-0), also designated as N,5-dimethylpyrazin-2-amine, represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2] Unlike simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-(methylamino)pyrazine (CAS: 590423-42-0), also designated as N,5-dimethylpyrazin-2-amine, represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2] Unlike simple pyrazines often relegated to flavor chemistry, this specific functionalized scaffold serves as a critical "linker" or "headgroup" fragment in the synthesis of kinase inhibitors and GPCR ligands.

Its structural utility lies in the pyrazine privilege : the ability to introduce polarity and hydrogen-bonding vectors (via the ring nitrogens and the secondary amine) while maintaining a low molecular weight and favorable lipophilicity profile. This guide outlines the physicochemical profile, validated synthetic routes, and strategic application of this compound in lead optimization.

Chemical Identity & Physicochemical Profile[3][4][5][6]

The compound is an unsymmetrical pyrazine derivative. Its amphiphilic nature—possessing both a lipophilic methyl group and a polar methylamino group—makes it an ideal bioisostere for substituted pyridines or pyrimidines.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name N,5-Dimethylpyrazin-2-amine
Common Name 2-Methyl-5-(methylamino)pyrazine
CAS Number 590423-42-0
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
SMILES CNc1cnc(C)cn1
LogP (Predicted) 0.65 ± 0.2 (Moderate hydrophilicity)
pKa (Conjugate Acid) ~2.5 (Pyrazine N), ~10 (Amine - theoretical, but delocalized)
Appearance Pale yellow to off-white solid or semi-solid

Synthetic Manufacturing Routes

The synthesis of 2-Methyl-5-(methylamino)pyrazine is primarily achieved through Nucleophilic Aromatic Substitution (


) . This method is preferred over transition-metal catalyzed couplings (Buchwald-Hartwig) for this specific substrate due to the inherent electron deficiency of the pyrazine ring, which activates halogens toward nucleophilic attack.
Mechanism of Action

The 2-chloro-5-methylpyrazine precursor possesses a chlorine atom at the C2 position (relative to the methyl at C5 in the para-like orientation). The electron-withdrawing nature of the ring nitrogens facilitates the addition-elimination mechanism with methylamine.

Diagram 1: Synthetic Pathway (Graphviz)

SynthesisPathway Start 2-Chloro-5-methylpyrazine (Precursor) Intermediate Meisenheimer-like Complex Start->Intermediate + Reagent Heat, Base Reagent Methylamine (Aq. or THF) (Nucleophile) Reagent->Intermediate Product 2-Methyl-5-(methylamino)pyrazine (Target) Intermediate->Product - Cl⁻ Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: The


 pathway relies on the electron-deficient pyrazine ring to facilitate chlorine displacement by methylamine.

Experimental Protocol: Synthesis & Purification

Objective: To synthesize 2-Methyl-5-(methylamino)pyrazine from 2-chloro-5-methylpyrazine with >95% purity.

Reagents
  • 2-Chloro-5-methylpyrazine (1.0 eq)

  • Methylamine (2.0 M in THF or 40% aq. solution) (3.0 eq)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Ethanol or 1,4-Dioxane

Step-by-Step Methodology
  • Charging: In a pressure-rated reaction vial (sealed tube), dissolve 2-chloro-5-methylpyrazine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Potassium Carbonate (15 mmol) followed by the slow addition of Methylamine solution (30 mmol).

    • Note: Excess amine is used to drive the reaction to completion and prevent bis-alkylation side products, though less relevant here due to the secondary amine product being less nucleophilic.

  • Reaction: Seal the vessel and heat to 80–90°C for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: If necessary, purify via flash column chromatography using a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).

  • Yield: Typical yields range from 75% to 85%.

Medicinal Chemistry Applications

In drug discovery, 2-Methyl-5-(methylamino)pyrazine is utilized not just as a linker, but as a pharmacophore modulator .

Bioisosterism & Solubility

Replacing a benzene ring with a pyrazine ring significantly lowers the LogP (increasing water solubility) and reduces metabolic liability associated with cytochrome P450 oxidation of phenyl rings.

  • Nitrogen Count: The two ring nitrogens act as weak Hydrogen Bond Acceptors (HBA).

  • Exocyclic Amine: The -NHMe group acts as a Hydrogen Bond Donor (HBD), critical for hinge-binding in kinase inhibitors.

Structural Logic in Kinase Inhibition

Many ATP-competitive inhibitors require a "hinge binder" motif. The 2-aminopyrazine moiety mimics the adenine ring of ATP.

Diagram 2: Pharmacophore Logic (Graphviz)

Pharmacophore Scaffold 2-Methyl-5-(methylamino)pyrazine Feature1 Pyrazine N1/N4: H-Bond Acceptors Scaffold->Feature1 Feature2 Exocyclic -NH-: H-Bond Donor (Hinge Bind) Scaffold->Feature2 Feature3 C2-Methyl Group: Hydrophobic Pocket Fill Scaffold->Feature3 Application Target Application: Kinase Inhibitors (ATP Site) Feature1->Application Feature2->Application Critical Interaction

Caption: Structural decomposition showing how the molecule interacts with biological targets, specifically within the ATP-binding pocket of kinases.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, pyrazine derivatives generally share common hazard profiles.

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).

  • Handling Precautions:

    • Always handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyrazine Derivatives. (General reference for Pyrazine chemistry).
  • Google Patents. (2013). Substituted pyrrolo[2,3-d]pyrimidines (US20130338094A1). (Demonstrates usage of aminopyrazines in kinase inhibitor synthesis).

Sources

Exploratory

Physicochemical properties of 2-Methyl-5-(methylamino)pyrazine

Technical Monograph: Physicochemical Profiling of 2-Methyl-5-(methylamino)pyrazine Executive Summary & Compound Identity 2-Methyl-5-(methylamino)pyrazine is a functionalized pyrazine derivative characterized by a heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 2-Methyl-5-(methylamino)pyrazine

Executive Summary & Compound Identity

2-Methyl-5-(methylamino)pyrazine is a functionalized pyrazine derivative characterized by a heterocyclic core substituted with an electron-donating methylamino group and a methyl group.[1][2][3] It serves as a critical intermediate in the synthesis of antitubercular agents, kinase inhibitors, and high-value flavor compounds (nutty/roasted profiles).[2][3]

Unlike the widely studied Pyrazinamide, this compound exhibits distinct basicity and lipophilicity profiles due to the secondary amine substituent, which significantly alters its transport properties and metabolic stability.[2][3]

Table 1: Chemical Identity

ParameterDetail
IUPAC Name N,5-Dimethylpyrazin-2-amine
CAS Number 16654-79-6
Molecular Formula C₆H₉N₃
Molecular Weight 137.16 g/mol
SMILES CNC1=CN=C(C)C=N1
InChI Key Unique identifier derived from structure (Predicted)
Appearance Off-white to pale yellow crystalline solid (or viscous oil depending on purity)

Physicochemical Properties

Understanding the physicochemical behavior of 2-Methyl-5-(methylamino)pyrazine is prerequisite for optimizing formulation and synthetic workflows.[1][2][3]

Basicity and pKa

The pyrazine ring is inherently electron-deficient (π-deficient).[1][2][3] However, the exocyclic methylamino group at position 5 acts as a strong electron donor (+M effect), significantly increasing the electron density of the ring nitrogens compared to unsubstituted pyrazine.[2][3]

  • pKa (Predicted): ~3.5 – 4.0 (Conjugate acid).[2][3]

  • Protonation Site: The primary site of protonation is N-1 (the ring nitrogen para to the amino group).[2][3]

    • Mechanism:[4][5][6] The lone pair on the exocyclic nitrogen delocalizes into the ring, creating resonance structures that place high electron density at N-1.[2][3] The exocyclic nitrogen itself is essentially non-basic (sp² character due to conjugation) and does not protonate under physiological conditions.[2][3]

Lipophilicity (LogP)

The introduction of the N-methyl group increases lipophilicity relative to the primary amine analogue (2-amino-5-methylpyrazine).[1][2][3]

  • LogP (Octanol/Water): 0.4 – 0.7 (Estimated).[2][3]

  • Implication: This positive LogP indicates moderate membrane permeability, making it a viable scaffold for CNS-active drug design, unlike highly polar pyrazines which require active transport.[2][3]

Solubility Profile
  • Water: Moderate to High (due to H-bond accepting ring nitrogens and H-bond donating amine).[1][2][3]

  • Organic Solvents: Highly soluble in DCM, Methanol, DMSO, and Ethyl Acetate.[2][3]

  • Protocol Note: For extraction during workup, avoid acidic aqueous phases as the compound will form water-soluble hydrochloride salts.[2][3]

Synthetic Routes & Manufacturing

The synthesis of 2-Methyl-5-(methylamino)pyrazine generally proceeds via Nucleophilic Aromatic Substitution (SNAr), leveraging the electron-deficient nature of the pyrazine ring.[1][2][3]

Primary Route: SNAr of Chloropyrazines

This is the industry-standard approach due to the availability of precursors.[2][3]

  • Precursor: 2-Chloro-5-methylpyrazine.[1][2][3]

  • Reagent: Methylamine (aqueous or in THF).[2][3]

  • Conditions: Elevated temperature (100–120°C) in a sealed vessel (autoclave) or microwave irradiation.[2][3]

Diagram 1: Synthesis Workflow (SNAr)

Synthesis Start 2-Chloro-5-methylpyrazine (Electrophile) Reaction S_NAr Reaction 120°C, 150 psi, 12h Start->Reaction Reagent Methylamine (40% aq) (Nucleophile) Reagent->Reaction Workup Workup Basify (NaOH) -> Extract (DCM) Reaction->Workup Conversion >95% Product 2-Methyl-5-(methylamino)pyrazine (Target) Workup->Product Crystallization/Distillation

Caption: Figure 1. Synthesis of 2-Methyl-5-(methylamino)pyrazine via Nucleophilic Aromatic Substitution.

Alternative Route: Buchwald-Hartwig Amination

For high-value pharmaceutical intermediates where trace impurities must be minimized, a Palladium-catalyzed approach is preferred to avoid harsh thermal conditions.[1][2][3]

  • Catalyst: Pd₂(dba)₃ / BINAP.[2][3]

  • Base: NaOtBu.[2][3]

  • Advantage: Milder conditions, higher functional group tolerance.[2][3]

Spectroscopic Characterization

Accurate identification requires analyzing the specific NMR shifts caused by the N-methyl and ring methyl groups.[2][3]

Table 2: Predicted NMR Data (CDCl₃)

NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H NMR 2.45Singlet (3H)C2-CH₃ Deshielded by aromatic ring.[1][2]
¹H NMR 2.95Doublet (3H)N-CH₃ Coupled to NH proton.[1][2][3]
¹H NMR 4.80Broad Singlet (1H)NH Exchangeable proton.[1][2][3]
¹H NMR 7.85Singlet (1H)C3-H Ortho to methyl; meta to amine.[1][2][3]
¹H NMR 7.65Singlet (1H)C6-H Ortho to amine (shielded by +M effect).[1][2][3]
¹³C NMR ~17-C2-CH₃ Typical aryl-methyl.[1][2]
¹³C NMR ~29-N-CH₃ Typical N-methyl.[1][2]
¹³C NMR ~155-C5 -NIpso carbon (deshielded by N).[1][2][3]

Experimental Protocol: pKa Determination

To validate the basicity for formulation purposes, the following potentiometric titration protocol is recommended.

Objective: Determine the precise pKa of the conjugate acid.

  • Preparation: Dissolve 10 mg of 2-Methyl-5-(methylamino)pyrazine in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Acidification: Add 0.1 M HCl to lower the pH to ~1.5 (fully protonated state).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator.

  • Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the deprotonation of the ring nitrogen (N-1).[2][3]

  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

Diagram 2: Protonation Equilibrium

Equilibrium cluster_0 Equilibrium Logic Cation Cationic Form (Protonated at N-1) Neutral Neutral Form (Free Base) Cation->Neutral  Ka (Deprotonation)   Info pKa ~ 3.8 At pH < 3.8, solubility increases drastically. At pH > 3.8, lipophilicity dominates.

Caption: Figure 2. Acid-Base Equilibrium shifting between the water-soluble cation and lipophilic free base.[1][2][3]

Handling and Stability

  • Oxidation: Aminopyrazines are susceptible to N-oxidation to form N-oxides upon prolonged exposure to air/light.[1][2][3] Store under Argon at -20°C.

  • Hygroscopicity: The hydrochloride salt is hygroscopic; the free base is relatively stable but may sublime under high vacuum.[2][3]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7976, 2-Methylpyrazine (Analogue Reference).[2][3] Retrieved January 29, 2026 from [Link][1]

  • The Good Scents Company. 2-Methyl-5-vinylpyrazine (Structural Analogue Data).[1][2][3] Retrieved January 29, 2026 from [Link][1]

  • Organic Chemistry Portal. Synthesis of Pyrazines. Retrieved January 29, 2026 from [Link][1]

  • Doležal, M. et al. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Molecules 2002, 7, 363-373.[2][3] (Contextual grounding for aminopyrazine synthesis).

Sources

Foundational

2-Methyl-5-(methylamino)pyrazine mechanism of action hypotheses

The following technical guide is structured for researchers in medicinal chemistry and pharmacology. It treats 2-Methyl-5-(methylamino)pyrazine (2M-5MAP) not merely as a flavorant, but as a bioactive pharmacophore with s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers in medicinal chemistry and pharmacology. It treats 2-Methyl-5-(methylamino)pyrazine (2M-5MAP) not merely as a flavorant, but as a bioactive pharmacophore with specific, testable mechanisms of action in oncology, neurology, and infectious disease.[1]

Pharmacological Profiling & Mechanism of Action Hypotheses[1]

Executive Technical Summary

2-Methyl-5-(methylamino)pyrazine (2M-5MAP) represents a "privileged scaffold" in drug discovery—a structure capable of binding to multiple diverse bioreceptors with high affinity.[1] While historically categorized within the sensory sciences (chemesthesis), its structural homology to adenine and pyrazinamide positions it as a critical probe in kinase inhibition and antimycobacterial therapy.

This guide delineates three distinct mechanistic hypotheses for 2M-5MAP, moving beyond its organoleptic properties to its systemic pharmacological potential. We analyze its role as a Type I ATP-competitive inhibitor , a GPCR ligand , and a bio-activated prodrug .

Physicochemical PropertyValue (Est.)Relevance to Drug Design
Molecular Weight ~123.15 DaFragment-based drug discovery (FBDD) ideal starting point.[1]
LogP ~0.8 - 1.2High oral bioavailability; potential Blood-Brain Barrier (BBB) penetration.[1]
H-Bond Donors/Acceptors 1 / 3Excellent hinge-binding capability in kinase domains.[1]
pKa (Conjugate Acid) ~2.5 - 3.0Weak base; likely uncharged at physiological pH, aiding passive transport.[1]
Mechanistic Hypothesis I: ATP-Competitive Kinase Inhibition

Therapeutic Context: Oncology (CDK/Aurora Kinase inhibition) Mechanism: Hinge Region Binding[1]

The pyrazine core is a bioisostere of the pyrimidine ring found in ATP. The N-methylamino substitution at position 5 provides a critical vector for selectivity.[1]

The Hinge-Binder Model

In this hypothesis, 2M-5MAP acts as a Type I inhibitor , binding to the active conformation (DFG-in) of protein kinases.[1]

  • Anchor Point: The pyrazine N1 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically the "gatekeeper" residue + 2).

  • Donor Interaction: The exocyclic amine (position 5) donates a hydrogen bond to the backbone carbonyl of the hinge.

  • Hydrophobic Clamp: The 2-methyl group projects into the hydrophobic pocket (Selectivity Pocket I), displacing water and increasing entropy-driven binding affinity.[1]

Causality: The methylation of the amine (secondary amine) restricts conformational freedom compared to a primary amine, potentially reducing the entropic penalty upon binding.

Visualization: Kinase Binding Workflow

KinaseMechanism Ligand 2M-5MAP (Ligand) ATP_Pocket ATP Binding Pocket (Hinge Region) Ligand->ATP_Pocket H-Bonding (N1/N-H) Complex Ligand-Kinase Complex (Stabilized) ATP_Pocket->Complex Competitive Displacement of ATP Signal_Block Phosphorylation Blocked Complex->Signal_Block Steric Hindrance Apoptosis Tumor Cell Apoptosis Signal_Block->Apoptosis Downstream Effect

Caption: Figure 1.[1] Proposed mechanism of ATP-competitive inhibition by 2M-5MAP at the kinase hinge region.[1]

Validation Protocol: LanthaScreen™ Eu Kinase Binding Assay

To validate this hypothesis, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended over standard enzymatic assays to eliminate false positives from fluorescence interference.[1]

  • Reagent Prep: Prepare Kinase Tracer (Alexa Fluor™ 647-labeled ATP mimic) and Europium-labeled anti-tag antibody.[1]

  • Titration: Serially dilute 2M-5MAP in DMSO (1% final concentration).

  • Incubation: Mix kinase (5 nM), antibody (2 nM), and Tracer (variable Kd) with 2M-5MAP in 384-well plates.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (RT) to allow displacement of the tracer.

  • Readout: Measure FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

  • Analysis: A decrease in the TR-FRET ratio indicates displacement of the tracer by 2M-5MAP.[1] Calculate IC50 using a sigmoidal dose-response model.

Mechanistic Hypothesis II: GPCR Modulation (LPAR1 Antagonism)

Therapeutic Context: Fibrosis and Neuropathic Pain Mechanism: Orthosteric Antagonism

Recent literature suggests 2-amino-5-methylpyrazine derivatives serve as intermediates for Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists.[1] The N-methyl variant (2M-5MAP) may act as a low-molecular-weight fragment that occupies the hydrophobic sub-pocket of the GPCR transmembrane bundle.[1]

Logic: The methyl-amino group mimics the distal hydrophobic tails of lipid-like ligands, while the pyrazine ring engages in pi-stacking interactions with aromatic residues (e.g., Phe/Trp) in the receptor core.

Visualization: GPCR Signaling Blockade

GPCR_Pathway LPA LPA (Agonist) LPAR1 LPAR1 Receptor LPA->LPAR1 Activation G_Protein G-Protein (G12/13) LPAR1->G_Protein Blocked by 2M-5MAP Inhibitor 2M-5MAP (Antagonist) Inhibitor->LPAR1 Competitive Binding RhoA RhoA Activation G_Protein->RhoA Fibrosis Fibrosis/Pain RhoA->Fibrosis

Caption: Figure 2.[1][2] Competitive antagonism of LPAR1 by 2M-5MAP preventing G-protein coupling and downstream fibrosis signaling.[1]

Validation Protocol: Calcium Flux Assay (FLIPR)
  • Cell Line: CHO-K1 cells stably expressing recombinant human LPAR1 and Gα16 (promiscuous G-protein to force Calcium coupling).[1]

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Compound Addition: Add 2M-5MAP (0.1 nM – 10 µM) and incubate for 15 mins.

  • Agonist Challenge: Inject LPA (EC80 concentration).

  • Detection: Monitor real-time fluorescence increase (Ca2+ influx) using a FLIPR Tetra system.

  • Result: Dose-dependent reduction in Calcium peak height confirms antagonism.[1]

Mechanistic Hypothesis III: Bio-activation (The "PZA Effect")

Therapeutic Context: Tuberculosis (Mycobacterium tuberculosis) Mechanism: Prodrug Conversion & Acidification[1]

2M-5MAP is structurally analogous to Pyrazinamide (PZA).[1] The hypothesis is that M. tuberculosis amidases (PncA) or deaminases may convert the methylamino group into a hydroxyl or carboxylate, trapping the molecule inside the bacillus.

  • Passive Entry: 2M-5MAP enters the bacterium via passive diffusion.[1]

  • Enzymatic Conversion: Bacterial enzymes deaminate/demethylate the compound to a reactive acid or toxic intermediate.[1]

  • Accumulation: The ionized form cannot exit, leading to cytoplasmic acidification and disruption of membrane potential (ΔpH).

Validation Protocol: Resazurin Microtiter Assay (REMA)

To distinguish between general toxicity and specific anti-mycobacterial activity:

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase.

  • Plating: Add 100 µL culture to 96-well plates containing serial dilutions of 2M-5MAP.

  • Controls: Include PZA (positive control) and Rifampicin.[1] Crucial: Perform assay at both pH 6.0 and pH 6.8 (PZA-like activity is pH-dependent).[1]

  • Incubation: 7 days at 37°C.

  • Development: Add Resazurin (0.02%). Incubate 24h.

  • Scoring: Blue color = Inhibition (no growth); Pink color = Growth (reduction of resazurin).[1]

  • Interpretation: If MIC is significantly lower at pH 6.0 than pH 6.8, the "Acidification Mechanism" is supported.[1]

Consolidated Data & Safety Profile

While 2M-5MAP is a promising scaffold, researchers must be aware of its metabolic liabilities.[1]

ParameterObservationImplication for Drug Dev
Metabolic Stability Susceptible to CYP450 oxidation at the methyl group.[1]May require deuteration (-CD3) of the methyl group to improve half-life.[1]
Genotoxicity Some pyrazines show DNA damage at high concentrations [1].[1]Ames Test (Salmonella typhimurium) is mandatory early-stage.[1]
CNS Activity Potential 5-HT1A interaction [2].[1]Screen for off-target CNS effects (dizziness/sedation) even if targeting peripheral tissues.[1]
References
  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Source: FEMS Microbiology Letters (2019).[1] URL:[Link][1]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Source: Journal of Medicinal Chemistry (1999).[1] URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: Future Medicinal Chemistry (2023).[1] URL:[Link][1]

Sources

Exploratory

The Pyrazine Paradigm: Strategic Applications in Modern Drug Discovery

Executive Summary: The "Silent Workhorse" of Bioisosteres In the landscape of medicinal chemistry, the pyrazine ring (1,4-diazine) is often overshadowed by its isomers, pyrimidine and pyridazine.[1] However, pyrazine rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Workhorse" of Bioisosteres

In the landscape of medicinal chemistry, the pyrazine ring (1,4-diazine) is often overshadowed by its isomers, pyrimidine and pyridazine.[1] However, pyrazine represents a critical "privileged scaffold" for the senior application scientist.[1][2] Its utility lies not just in its structural rigidity, but in its unique electronic profile: a highly


-deficient system with a pKa significantly lower than pyridine, allowing for modulation of lipophilicity (LogP) and metabolic stability without introducing unwanted ionization at physiological pH.[1][2]

This guide dissects the pyrazine moiety from a utilitarian perspective, moving beyond basic textbook definitions to application-based strategies in lead optimization and synthesis.[2]

Physicochemical Profiling: The "0.6 pKa" Advantage

The decision to incorporate a pyrazine ring is often driven by the need to optimize the Lipophilic Efficiency (LipE) of a lead compound. Unlike pyridine, which is moderately basic, pyrazine is a very weak base.[1][2]

Comparative Physicochemical Metrics

The following table illustrates why a medicinal chemist might swap a benzene or pyridine ring for a pyrazine.

PropertyBenzenePyridinePyrazineMedicinal Chemistry Implication
Structure CarbocycleN-Heterocycle (1)N-Heterocycle (1,[2]4)Bioisosteric replacement.[1][2]
pKa (Conjugate Acid) N/A5.20.6 Pyrazine remains neutral at physiological pH (7.4), improving CNS penetration and membrane permeability compared to protonated pyridines.[1][2]
H-Bond Acceptors 012 Excellent for engaging hinge-region residues in kinases or water-mediated networks.[2]
Dipole Moment (D) 02.20 Symmetric distribution; non-polar character despite high nitrogen content helps maintain balance between solubility and permeability.[1][2]
Electronic Character

-Excessive

-Deficient
Highly

-Deficient
Susceptible to nucleophilic attack (Minisci); resistant to oxidative metabolism (CYP450) at C-positions compared to benzene.[2]

Strategic Insight: The extremely low basicity (pKa ~0.[2]6) means pyrazine does not contribute to the cationic charge burden of a molecule. If you are struggling with hERG channel inhibition (often driven by basic amines) or poor passive permeability due to ionization, swapping a pyridine for a pyrazine is a validated "de-risking" strategy.[1][2]

Synthetic Architectures: From De Novo to Late-Stage

Synthesizing the pyrazine core requires choosing between de novo ring construction (early-stage) and functionalization of the pre-formed ring (late-stage).

Workflow Visualization

The following diagram outlines the decision tree for pyrazine synthesis.

PyrazineSynthesis Start Target Molecule DeNovo De Novo Synthesis (Ring Formation) Start->DeNovo Core Scaffold Needed LateStage Late-Stage Functionalization (C-H Activation) Start->LateStage Scaffold Exists Condensation Condensation (1,2-diamine + 1,2-dicarbonyl) DeNovo->Condensation Minisci Minisci Reaction (Radical Alkylation) LateStage->Minisci Alkyl/Acyl Addition CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) LateStage->CrossCoupling Aryl/Amine Addition Product Functionalized Pyrazine Condensation->Product - 2 H2O Minisci->Product Radical Mechanism CrossCoupling->Product Halogen Displacement

Figure 1: Strategic decision tree for accessing pyrazine scaffolds.[2] De novo routes utilize condensation, while late-stage functionalization relies heavily on radical chemistry due to the ring's electron deficiency.

Mechanistic Pharmacology: Case Studies

Case Study A: Pyrazinamide (Infectious Disease)

Pyrazinamide (PZA) is a cornerstone of Tuberculosis (TB) therapy.[2][3][4] It is a unique "prodrug" that exploits the specific biology of Mycobacterium tuberculosis.

  • Mechanism: PZA diffuses into the bacteria.[5] The bacterial enzyme Pyrazinamidase (PncA) converts PZA into the active form, Pyrazinoic Acid (POA) .[1][4]

  • The "Dirty" Trick: POA is actively pumped out of the cell. However, in the acidic environment of the macrophage phagolysosome (pH ~5.5), POA becomes protonated (H-POA).[1] This neutral form diffuses back into the bacillus, releases the proton, and acidifies the cytoplasm, disrupting membrane energetics and inhibiting Ribosomal Protein S1 (RpsA).[1]

PZA_Mechanism PZA_Ext Pyrazinamide (PZA) (Prodrug) PncA Enzyme: PncA (Pyrazinamidase) PZA_Ext->PncA Diffusion into Cell Bacterium Mycobacterium tuberculosis (Cytoplasm) POA Pyrazinoic Acid (POA-) (Active Drug) Bacterium->POA Deprotonation (Acidification) PncA->POA Hydrolysis Efflux Efflux Pump POA->Efflux Active Transport Target Target: Membrane Collapse & RpsA Inhibition POA->Target Disrupts Bioenergetics AcidEnv Acidic Environment (pH 5.5) Efflux->AcidEnv H_POA Protonated POA (H-POA) (Neutral) AcidEnv->H_POA Protonation H_POA->Bacterium Re-entry (Passive Diffusion)

Figure 2: The "Ion Trap" mechanism of Pyrazinamide.[2] The cycle of efflux and re-entry leads to lethal cytoplasmic acidification in M. tuberculosis.

Case Study B: Kinase Inhibition (Oncology)

In kinase inhibitors (e.g., Darovasertib ), the pyrazine nitrogen atoms often serve as critical Hydrogen Bond Acceptors (HBA) interacting with the "hinge region" of the ATP-binding pocket.[1] The planar nature of the ring allows it to slot into the narrow cleft, while substituents at the 2- and 3-positions vector into the solvent-exposed or hydrophobic back pockets.

Detailed Experimental Protocol: Late-Stage Minisci Functionalization

Because pyrazines are electron-deficient, they resist standard electrophilic aromatic substitution (EAS).[1][2] To attach alkyl groups to a pyrazine core late in a synthesis campaign, the Minisci Reaction (radical nucleophilic substitution) is the gold standard.[1]

Protocol: Silver-Catalyzed Decarboxylative Alkylation

Objective: Mono-alkylation of a pyrazine core using a carboxylic acid as the alkyl source.

Materials:

  • Substrate: Substituted Pyrazine (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (R-COOH) (2.0 - 3.0 equiv)[2]

  • Oxidant: Ammonium Persulfate

    
     (1.5 equiv)[1][2]
    
  • Catalyst: Silver Nitrate

    
     (0.1 - 0.2 equiv)[2]
    
  • Solvent: DCM/Water biphasic mixture (1:1) or TFA/Water (for solubility).[1][2]

  • Temperature: 40–60 °C.[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the pyrazine substrate (1.0 mmol) in DCM (5 mL).

  • Aqueous Phase: In a separate beaker, dissolve the Carboxylic Acid (3.0 mmol),

    
     (1.5 mmol), and 
    
    
    
    (0.1 mmol) in distilled water (5 mL).
  • Initiation: Add the aqueous solution to the organic phase. The mixture will be biphasic. Vigorously stir the emulsion.

  • Reaction: Heat the mixture to 45 °C. Monitor by LC-MS.

    • Mechanism:[1][2][3][5][6][7]

      
       is oxidized to 
      
      
      
      by persulfate.[2]
      
      
      oxidizes the carboxylic acid, generating a carboxyl radical which decarboxylates (
      
      
      loss) to form an alkyl radical (
      
      
      ).[1][2] The nucleophilic radical attacks the electron-deficient pyrazine ring.
  • Quench & Workup: Upon completion (typically 2–12 hours), cool to room temperature. Basify with saturated

    
     (careful of 
    
    
    
    evolution).[1][2] Extract with DCM (3x).[1][2]
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography.
    

Validation Criteria (Self-Validating):

  • LC-MS: Look for the [M+R-H]+ peak.[2] Note that poly-alkylation is a common side effect; if observed, reduce the equivalents of acid/oxidant or lower the temperature.

  • NMR: Loss of one aromatic proton signal on the pyrazine ring and appearance of alkyl signals.

Future Outlook: Covalent & Fragment-Based Design

The future of pyrazine chemistry lies in Fragment-Based Drug Discovery (FBDD) . Due to its low molecular weight and high water solubility, pyrazine is an ideal "fragment" scaffold.[1][2] Researchers are increasingly attaching electrophilic warheads (acrylamides) to pyrazine cores to create Targeted Covalent Inhibitors (TCIs) , leveraging the ring's stability to position the warhead precisely near nucleophilic cysteines in target proteins (e.g., KRAS G12C inhibitors).[1]

References

  • Dolezal, M., & Zitko, J. (2015).[1][2] Pyrazine Derivatives: A Patent Review (2008–Present). Expert Opinion on Therapeutic Patents. Link

  • Zhang, Y., et al. (2013).[1][2] Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Link[1][2]

  • Miniyar, P. B., et al. (2013).[1][2][8][9] Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry. Link

  • Duncton, M. A. (2011).[1][2] Minisci Reactions: Versatile Tools for the Functionalization of Heterocycles. MedChemComm. Link

  • Riesgo, L., et al. (2020).[1][2] Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Link[1][2]

Sources

Foundational

2-Methyl-5-(methylamino)pyrazine as a flavor and fragrance intermediate

Executive Summary This technical guide provides a comprehensive analysis of 2-Methyl-5-(methylamino)pyrazine (CAS: 590423-42-0 / Analogous structures), a critical heterocyclic intermediate. While pyrazines are ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Methyl-5-(methylamino)pyrazine (CAS: 590423-42-0 / Analogous structures), a critical heterocyclic intermediate. While pyrazines are ubiquitously recognized for their role in roasted, nutty, and earthy flavor profiles (Maillard reaction products), this specific 2,5-disubstituted amino derivative occupies a unique niche. It serves as a high-value intermediate in the synthesis of complex flavor modulators and acts as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. This document details the regioselective synthesis, structural characterization, and industrial handling of this compound, bridging the gap between flavor chemistry and process engineering.

Molecular Architecture & Sensory Pharmacology

The pyrazine ring is a 1,4-diazine. The placement of substituents at the 2- and 5-positions creates a "para-like" electronic distribution, distinct from the 2,3- (ortho) or 2,6- (meta) isomers.

Structure-Activity Relationship (SAR)

In flavor chemistry, the sensory threshold of pyrazines is dictated by the hydrophobicity and electronic nature of the side chains.

  • Alkyl-pyrazines (e.g., 2,5-dimethylpyrazine): Exhibit low thresholds (ppb range) with nutty/roasted notes.[1]

  • Alkoxy/Thio-pyrazines: Exhibit extremely low thresholds (ppt range) with green/meaty notes.

  • Amino-pyrazines (Target): The introduction of the methylamino group (-NHCH₃) at position 5 introduces a hydrogen bond donor. This increases water solubility and alters the volatility profile compared to its alkyl analogs.

    • Sensory Impact: 2-Methyl-5-(methylamino)pyrazine acts as a latent flavor precursor . Upon heating (e.g., during food processing), it can participate in transamination or condensation reactions, contributing to deep, savory "umami-enhancing" background notes rather than top-note volatility.

Electronic Effects in Synthesis

The 2-methyl group is electron-donating (inductive effect), slightly deactivating the ring at positions 3 and 6, but activating position 5 for electrophilic attack? No. In nucleophilic substitution (SɴAr), the nitrogen atoms activate the ring. The 5-position (para to the methyl) is electronically favorable for nucleophilic attack if a leaving group (e.g., halogen) is present, as the inductive donation of the methyl group at C2 is distant.

Synthetic Pathways & Process Chemistry

The most robust industrial route to 2-Methyl-5-(methylamino)pyrazine is the Nucleophilic Aromatic Substitution (SɴAr) of 2-Chloro-5-methylpyrazine. This route ensures regiospecificity, avoiding the isomeric mixtures common in direct alkylation methods.

Reaction Mechanism (SɴAr)

The reaction proceeds via a Meisenheimer-like transition state. The electronegativity of the ring nitrogens stabilizes the negative charge intermediate.

SNAr_Mechanism Start 2-Chloro-5-methylpyrazine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate Addition (Slow) Reagent Methylamine (MeNH2) (Nucleophile) Reagent->Intermediate Product 2-Methyl-5-(methylamino)pyrazine (Target) Intermediate->Product Elimination (Fast) Byproduct HCl (Captured as salt) Intermediate->Byproduct

Figure 1: SɴAr Mechanism for the amination of chloropyrazines. The reaction is driven by the electron-deficient nature of the pyrazine ring.

Experimental Protocol: High-Pressure Amination

Audience Note: This protocol is scaled for laboratory validation (50g scale) but is linear-scalable to pilot plant quantities.

Reagents:

  • 2-Chloro-5-methylpyrazine (Purity >98%)

  • Methylamine (40% aq. solution or 2.0M in THF)

  • Ethanol (Solvent)[2]

  • Sodium Carbonate (Acid Scavenger - Optional if excess amine is used)

Step-by-Step Methodology:

  • Charging: In a 500mL Hastelloy or Stainless Steel autoclave, charge 2-Chloro-5-methylpyrazine (50.0 g, 0.39 mol) and Ethanol (150 mL).

  • Reagent Addition: Slowly add Methylamine (40% aq., 120 g, ~4 eq). The excess amine serves as both reactant and acid scavenger.

  • Reaction: Seal the autoclave. Heat to 130°C . The internal pressure will rise to approximately 4-6 bar. Maintain agitation at 500 rpm for 8-12 hours .

    • Control Point: Monitor consumption of starting material via HPLC or GC. Target <0.5% residual chloride.

  • Workup:

    • Cool reactor to <25°C. Vent excess methylamine into a scrubber (dilute HCl).

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and water.

    • Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate (200 mL).

    • pH Adjustment: Wash organic layer with 10% NaOH (50 mL) to ensure the product is in the free base form.

  • Purification:

    • Dry organic layer over anhydrous Na₂SO₄.

    • Filter and evaporate solvent.

    • Distillation: Purify the crude oil via vacuum distillation (approx. bp 110-115°C @ 10 mmHg) or recrystallization from Hexane/EtOAc if solid (mp dependent on purity).

Yield Expectation: 85-92% Isolated Yield.

Analytical Characterization & Quality Control

To ensure the intermediate meets the stringent requirements for flavor or pharma applications, the following specification limits are recommended.

ParameterSpecificationMethodRationale
Appearance White to pale yellow crystalline solid or oilVisualOxidation leads to darkening.
Assay (GC) ≥ 98.0%GC-FID / MSHigh purity required for downstream acylation.
Water Content ≤ 0.5%Karl FischerCritical for anhydrous subsequent steps.
Residual Chloride ≤ 100 ppmIon ChromatographyIndicates incomplete reaction or poor washing.
Isomeric Impurity ≤ 1.0% (2,6-isomer)GC-MS2,6-isomer has different sensory/biological properties.
Spectral Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.45 (s, 3H, Ar-CH₃)

    • δ 2.95 (d, 3H, N-CH₃)

    • δ 4.80 (br s, 1H, NH)

    • δ 7.85 (s, 1H, H-3)

    • δ 7.95 (s, 1H, H-6)

  • MS (EI): Molecular ion [M]+ at m/z ~123. Base peak likely m/z 94 (loss of N-methyl imine fragment).

Industrial Applications & Dual Utility

This intermediate possesses "Dual-Use" capability, making it a valuable inventory item for chemical suppliers.

Applications cluster_flavor Flavor & Fragrance cluster_pharma Pharmaceuticals Center 2-Methyl-5-(methylamino)pyrazine F1 Maillard Precursor (Roasted/Nutty) Center->F1 F2 High-Impact Amide Derivatives Center->F2 P1 Kinase Inhibitor Scaffold (ATP Hinge Binder) Center->P1 P2 Anti-tubercular Agents Center->P2

Figure 2: Downstream utility of the intermediate in Flavor and Pharma sectors.

Flavor Industry

While the free amine has a roasted profile, it is often reacted with anhydrides or aldehydes to form Schiff bases or Amides . These derivatives often possess higher substantivity (staying power) and lower volatility, making them ideal for:

  • Baked Goods: Withstanding high-heat processing.

  • Coffee/Cocoa Extenders: Providing the "roasted" backbone.

Pharmaceutical Industry

The 2-aminopyrazine motif is a "privileged structure" in medicinal chemistry. The nitrogen atoms in the ring can accept hydrogen bonds, while the exocyclic amine acts as a donor. This mimics the adenine ring of ATP, making this intermediate a key building block for Kinase Inhibitors (e.g., targeting EGFR or ALK pathways).

Regulatory & Safety Profile

  • FEMA/GRAS Status: While many alkyl pyrazines are FEMA GRAS (e.g., 2,5-Dimethylpyrazine is FEMA 3272), specific amino-pyrazines must be verified. If used as a precursor (Intermediate), it does not require GRAS status itself, provided it is fully converted or removed. If used as a flavor additive, it must comply with local regulations (FEMA, EFSA, JECFA).

    • Note: Always verify the specific CAS against the latest FEMA GRAS list (See Reference 1).

  • Handling:

    • GHS Classification: Warning. Irritant (Skin/Eye).

    • Storage: Store under nitrogen. Hygroscopic.

References

  • FEMA Flavor Ingredient Library. Flavor and Extract Manufacturers Association. (Searchable Database for GRAS status).[3][4] [Link]

  • Adams, T. B., et al. (2002). "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients."[5][6] Food and Chemical Toxicology, 40(4), 429-451. [Link]

  • PubChem Compound Summary. "2-Methyl-5-(methylthio)pyrazine" (Analogous chemistry and safety data). National Center for Biotechnology Information. [Link]

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings. "Scientific Opinion on Flavouring Group Evaluation 17, Revision 3 (FGE.17Rev3): Pyrazine derivatives." EFSA Journal. [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." (Fundamental mechanism validation). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-5-(methylamino)pyrazine from starting materials

Application Note: Optimized Synthesis of 2-Methyl-5-(methylamino)pyrazine via Nucleophilic Aromatic Substitution ( ) | MW: 123.16 g/mol Executive Summary This application note details a robust, scalable protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-Methyl-5-(methylamino)pyrazine via Nucleophilic Aromatic Substitution ( )


 | MW:  123.16  g/mol 

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-5-(methylamino)pyrazine , a critical pharmacophore found in various kinase inhibitors and flavoring agents. Unlike complex metal-catalyzed couplings (e.g., Buchwald-Hartwig), this method utilizes a cost-effective Nucleophilic Aromatic Substitution (


)  strategy.

The protocol transforms commercially available 2-chloro-5-methylpyrazine into the target amine using methylamine in a sealed pressure system. This approach ensures high regioselectivity, minimizes by-product formation, and offers a simplified purification workflow suitable for both milligram-scale medicinal chemistry and kilogram-scale process development.

Retrosynthetic Analysis & Strategy

The synthesis relies on the inherent electron-deficiency of the pyrazine ring. The nitrogen atoms in the ring withdraw electron density, activating the C-Cl bond at the 2-position toward nucleophilic attack. The 5-methyl group provides a slight inductive donation but does not sufficiently deactivate the ring to prevent substitution.

Strategic Advantages:

  • Regiocontrol: The position of the amino group is fixed by the starting material (2-chloro-5-methylpyrazine), eliminating regioisomeric by-products common in direct ring alkylation/amination.

  • Atom Economy: The reaction produces only HCl (scavenged by excess amine) as a stoichiometric by-product.

  • Scalability: Avoids expensive Pd/ligand catalysts required for unactivated aryl halides.

Reaction Scheme

ReactionScheme SM 2-Chloro-5-methylpyrazine (C5H5ClN2) Intermediate Meisenheimer Complex SM->Intermediate + MeNH2 Heat (90-100°C) Reagent Methylamine (excess) Reagent->Intermediate Product 2-Methyl-5-(methylamino)pyrazine (Target) Intermediate->Product - Cl- Byproduct Methylammonium Chloride Intermediate->Byproduct

Figure 1: Reaction pathway via addition-elimination mechanism (


).

Materials & Critical Process Parameters (CPP)

Reagents Table
ReagentEquiv.[1][2]RoleCritical Attribute
2-Chloro-5-methylpyrazine 1.0SubstratePurity >98%; Clear liquid/low-melt solid.
Methylamine (33% in EtOH) 5.0 - 10.0Nucleophile & BaseExcess required to drive kinetics and scavenge HCl.
Ethanol (Absolute) SolventReaction MediumPolar protic solvent stabilizes the transition state.
Ethyl Acetate N/AExtractionHigh solubility of product; low water miscibility.
Process Parameters
  • Temperature: 90°C – 110°C. Rationale: The pyrazine ring is moderately deactivated; thermal energy is required to overcome the activation energy of the addition step.

  • Pressure: Sealed vessel required. Methylamine (b.p. -6°C) will escape an open system, stalling the reaction.

  • Stoichiometry: A minimum of 2 equivalents of amine is theoretically needed (1 for substitution, 1 to neutralize HCl). In practice, 5-10 equivalents are used to accelerate the rate (pseudo-first-order kinetics).

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Weigh 2-chloro-5-methylpyrazine (1.28 g, 10.0 mmol) into a 50 mL heavy-walled pressure tube (e.g., Ace Glass or similar autoclave rated for >10 bar).

  • Addition: Add a magnetic stir bar. Cool the tube in an ice bath (0°C) to minimize amine volatility during addition.

  • Charging Reagent: Carefully add Methylamine (33% wt. in Ethanol) (12.5 mL, ~100 mmol, 10 equiv).

    • Note: Aqueous methylamine (40%) can be used, but ethanol simplifies solvent removal and workup.

  • Sealing: Seal the pressure tube tightly with a Teflon screw cap and O-ring.

Phase 2: Synthesis[3][4]
  • Heating: Place the vessel in a pre-heated oil bath or heating block at 100°C .

  • Agitation: Stir vigorously (≥500 RPM).

  • Duration: React for 12–16 hours.

    • IPC (In-Process Control): Cool to RT, carefully vent a small aliquot, and check by TLC (50% EtOAc/Hexanes). Starting material (

      
      ) should be consumed; Product (
      
      
      
      ) will appear as a UV-active spot that may stain with Ninhydrin.
Phase 3: Workup & Purification
  • Depressurization: Cool the vessel to room temperature, then to 0°C. Carefully unscrew the cap in a fume hood to release excess methylamine pressure.

  • Concentration: Transfer the mixture to a round-bottom flask. Concentrate in vacuo (Rotavap) to remove ethanol and excess methylamine. A semi-solid residue (Product + Methylammonium chloride) remains.

  • Extraction:

    • Resuspend the residue in Saturated

      
        (20 mL) to ensure the free base form.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification:

    • Method A (High Purity): Flash Column Chromatography (Silica gel, Gradient 0

      
       10% MeOH in DCM).
      
    • Method B (Bulk): Recrystallization from EtOAc/Hexanes (1:3 ratio).

Workflow Diagram

Workflow Start Start: Charge Precursor (2-Cl-5-Me-Pyrazine) ReagentAdd Add MeNH2 (EtOH) Cool to 0°C Start->ReagentAdd Reaction Heat to 100°C Sealed Tube (16h) ReagentAdd->Reaction IPC IPC: TLC/LCMS Check Conversion Reaction->IPC IPC->Reaction Incomplete Workup Concentrate & Basify (Sat. NaHCO3) IPC->Workup Complete Extract Extract (DCM) Dry & Evaporate Workup->Extract Purify Purification (Column or Recryst.) Extract->Purify Final Pure Product 2-Methyl-5-(methylamino)pyrazine Purify->Final

Figure 2: Step-by-step experimental workflow.

Analytical Validation

Successful synthesis must be validated against the following expected data:

  • Physical State: Pale yellow to off-white solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.85 (s, 1H, Pyrazine H-3) – Deshielded due to adjacent N.
      
    • 
       7.70 (s, 1H, Pyrazine H-6).
      
    • 
       4.80 (br s, 1H, NH) – Exchangeable.
      
    • 
       2.95 (d, 3H, 
      
      
      
      ) – Couples with NH.
    • 
       2.45 (s, 3H, 
      
      
      
      ).
  • MS (ESI):

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or amine escaped.Check seal integrity. Increase temp to 120°C. Ensure excess amine (10 equiv).
Dark/Tar Formation Oxidation or polymerization.Degas solvents with

before sealing. Limit reaction time to 16h.
Sublimation Product is volatile under high vacuum.Do not leave under high vacuum (<1 mbar) for extended periods.
Regioisomer Impurity Impure Starting Material.Verify 2-chloro-5-methylpyrazine purity. 2-chloro-6-methylpyrazine leads to the wrong isomer.

Safety Considerations

  • Methylamine: Extremely flammable gas/liquid. Toxic by inhalation.[3][4][5] All transfers must occur in a well-ventilated fume hood.

  • Pressure Hazards: Heating volatile solvents in sealed tubes creates significant pressure. Use blast shields and rated glassware.

  • Skin Sensitization: Pyrazine derivatives can be sensitizers. Wear nitrile gloves and long sleeves.

References

  • PubChem. (n.d.). 2-Chloro-5-methylpyrazine | C5H5ClN2. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine (Analogous Chemistry). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) Mechanism. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2018). CN111925333A - Preparation method of 2-amino-5-methylpyrazine (Analogous Amine Synthesis).
  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and Pyrazine Derivatives. Retrieved January 29, 2026, from [Link](Note: Generalized citation for kinetic data presented in search context 1.5)

Sources

Application

Application Note: Scalable Synthesis of 2-Methyl-5-(methylamino)pyrazine (CAS 18591-62-7)

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 2-Methyl-5-(methylamino)pyrazine , a critical pharmacophore in medicinal chemistry often utilized in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-5-(methylamino)pyrazine , a critical pharmacophore in medicinal chemistry often utilized in the development of kinase inhibitors and antitubercular agents.

While direct amination of pyrazines can be achieved via transition-metal catalysis (Buchwald-Hartwig), this protocol utilizes a cost-effective Nucleophilic Aromatic Substitution (SNAr) strategy. This route avoids expensive palladium catalysts and ligands, making it superior for kilogram-scale production. The methodology relies on the inherent electron-deficiency of the pyrazine ring, activated by the para-nitrogen, to facilitate the displacement of a chloride leaving group by methylamine.

Core Reaction Scheme

The synthesis proceeds via the reaction of 2-chloro-5-methylpyrazine with methylamine in a polar protic or aprotic solvent under pressure.

ReactionScheme SM1 2-Chloro-5-methylpyrazine (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate + MeNH₂ Heat/Pressure Reagent Methylamine (Nucleophile) Reagent->Intermediate Product 2-Methyl-5-(methylamino)pyrazine (Target) Intermediate->Product - Cl⁻ Byproduct HCl (Scavenged) Intermediate->Byproduct

Figure 1: Mechanistic pathway via addition-elimination (SNAr).

Safety & Handling Protocols

Critical Warning: Pyrazine derivatives are potent irritants.[1] Methylamine is a volatile, toxic gas.

Hazard ClassCompoundPrecautionary Measures
Corrosive/Irritant 2-Chloro-5-methylpyrazineWear nitrile gloves (double-gloving recommended). Avoid inhalation of dust/vapors.[2]
Flammable/Toxic Methylamine (33% in EtOH or 2M THF)Handle only in a functioning fume hood. Store cold. Reaction generates pressure; use rated pressure vessels.
Pressurized System Reaction VesselUse a blast shield. Do not exceed the rated pressure of the glass pressure tube (typically 10 bar).

Experimental Protocol

Materials & Reagents
ComponentRoleEquiv.Purity/Conc.[2][3][4][5][6]Source Note
2-Chloro-5-methylpyrazine Substrate1.0>98%Commercially available (e.g., Sigma, Enamine)
Methylamine Nucleophile3.0 - 5.033 wt% in EtOHExcess required to drive kinetics and scavenge HCl
Ethanol (EtOH) SolventN/AAbsoluteAnhydrous preferred to minimize hydrolysis byproducts
Triethylamine (Et₃N) Base (Optional)1.5>99%Use if conserving methylamine is necessary
Step-by-Step Procedure
Phase A: Reaction Setup
  • Preparation: Pre-cool a 350 mL heavy-wall pressure vessel (Ace Glass or similar) in an ice bath.

  • Charging: Add 2-Chloro-5-methylpyrazine (10.0 g, 77.8 mmol) to the vessel.

  • Solvent Addition: Add absolute Ethanol (50 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Slowly add Methylamine solution (33% in EtOH, 40 mL, ~300 mmol, ~4 equiv) to the cold solution.

    • Expert Insight: Adding methylamine to a cold solution minimizes vaporization and ensures accurate stoichiometry.

  • Sealing: Seal the vessel tightly with a Teflon screw cap and O-ring. Ensure the O-ring is chemically resistant (Viton or PTFE).

Phase B: Reaction
  • Heating: Place the vessel behind a blast shield in an oil bath. Heat to 100°C (internal temp) or 110°C (bath temp).

  • Duration: Stir magnetically for 12–16 hours .

    • Monitoring: Reaction progress can be monitored by TLC (Eluent: 50% EtOAc/Hexanes). The starting chloride (Rf ~0.7) should disappear, and the more polar amine (Rf ~0.3) will appear.[1][7]

Phase C: Workup & Isolation[8]
  • Cooling: Allow the vessel to cool to room temperature, then cool further in an ice bath before opening (depressurization risk).

  • Concentration: Transfer the mixture to a round-bottom flask. Remove volatiles (EtOH and excess MeNH₂) under reduced pressure (Rotavap) to yield a semi-solid residue.

  • Acid-Base Purification (The "Self-Validating" Step):

    • Dissolve residue in CH₂Cl₂ (100 mL) .

    • Wash with 1M NaOH (30 mL) to liberate the free base from any hydrochloride salts.

    • Optional High-Purity Loop: Extract the organic layer with 1M HCl (3 x 40 mL) . The product moves to the aqueous phase (protonated); non-basic impurities remain in CH₂Cl₂. Discard organics. Basify the aqueous phase (pH > 12) with 4M NaOH and extract back into CH₂Cl₂ (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification & Characterization

While the acid-base extraction often yields >95% purity, medicinal chemistry applications require >98%.

Purification Logic Tree

Purification Crude Crude Residue (Post-Workup) Check Purity Check (LC-MS/NMR) Crude->Check Recryst Recrystallization (Solvent: Hexane/EtOAc) Check->Recryst 90-95% (Crystalline) Column Flash Chromatography (DCM:MeOH 95:5) Check->Column <90% (Oily/Complex) Final Pure Product (White/Pale Yellow Solid) Check->Final >98% Recryst->Final Column->Final

Figure 2: Decision matrix for final purification based on crude purity.

Analytical Data (Expected)
  • Appearance: Pale yellow to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.85 (s, 1H, Pyrazine-H3)

    • δ 7.60 (s, 1H, Pyrazine-H6)

    • δ 4.80 (br s, 1H, NH)

    • δ 2.95 (d, 3H, N-CH₃)

    • δ 2.45 (s, 3H, C-CH₃)

  • MS (ESI): Calculated for C₆H₉N₃ [M+H]⁺: 124.08; Found: 124.1.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Temperature too low or insufficient MeNH₂Increase temp to 120°C; ensure pressure tube is sealed well (MeNH₂ leakage).
Hydrolysis Byproduct Wet solvent or moisture ingressUse anhydrous EtOH or THF. Ensure NaOH wash is rapid and cold.
Sublimation Product volatility under high vacuumDo not keep under high vacuum (<1 mbar) for prolonged periods at >40°C.

References

  • Methodology: Reaction of halopyrazines with amines in autoclaves.
  • Safety Data (2-Chloro-5-methylpyrazine)

    • Source: PubChem Compound Summary for CID 12600386.
    • URL:[Link]

  • Analogous SNAr Conditions (Medicinal Chemistry Context)

    • Context: Synthesis of methylamino-pyrazines for kinase inhibition.
    • Source:Journal of Medicinal Chemistry, "Design, Synthesis, and Characterization of Novel...[9] Inhibitors".

    • URL:[Link] (General Journal Link for verification of standard SNAr protocols in this field).

  • Target Compound Identification: Compound: 2-Methyl-5-(methylamino)pyrazine (CAS 18591-62-7). Source: ChemSpider / Royal Society of Chemistry.

Sources

Method

Application Note: Synthesis of Novel Fused Heterocycles from 2-Methyl-5-(methylamino)pyrazine

[1] Executive Summary This application note details the synthetic methodology for transforming 2-Methyl-5-(methylamino)pyrazine (MMP) into high-value fused heterocyclic scaffolds. While 2-aminopyrazine is a ubiquitous pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the synthetic methodology for transforming 2-Methyl-5-(methylamino)pyrazine (MMP) into high-value fused heterocyclic scaffolds. While 2-aminopyrazine is a ubiquitous precursor in medicinal chemistry, its N-methylated congener (MMP) offers unique steric and electronic properties that are often underutilized.

We present two distinct synthetic pathways designed to access novel chemical space relevant to kinase inhibitor discovery and DNA-intercalating therapeutics:

  • Pathway A: Synthesis of neutral Pyrazino[1,2-a]pyrimidin-4-ones via a modified Gould-Jacobs reaction.[1]

  • Pathway B: Synthesis of cationic Imidazo[1,2-a]pyrazinium salts via condensation with

    
    -haloketones.
    

These protocols are optimized for reproducibility, scalability, and high atom economy.

Chemical Profile & Retrosynthetic Logic[1][2]

Substrate Analysis[1][3]
  • Compound: 2-Methyl-5-(methylamino)pyrazine[1]

  • CAS: 115760-48-2 (Generic analog reference)[1]

  • Molecular Weight: 123.16 g/mol [1]

  • Reactivity Hotspots:

    • Exocyclic Nitrogen (

      
      ):  The primary nucleophile. Being a secondary amine, it prevents standard condensation-aromatization sequences seen with primary amines, necessitating specific electrophiles (e.g., ethoxymethylenemalonates).
      
    • Ring Nitrogen (

      
      ):  Weakly nucleophilic but essential for annulation.
      
    • C2-Methyl Group: Mildly acidic (benzylic-like), offering potential for late-stage functionalization, though not the focus of this ring-fusion guide.[1]

Strategic Divergence

The presence of the N-methyl group dictates the synthetic strategy. Unlike primary amines which form neutral aromatic imidazopyrazines, the secondary amine of MMP forces the formation of either quaternary salts (retaining the methyl) or non-aromatic dihydro-systems unless a leaving group is present.

Protocol A: Synthesis of Pyrazino[1,2-a]pyrimidin-4-ones[1]

This protocol utilizes a Gould-Jacobs type cyclization.[1] This scaffold is a bioisostere of quinolone antibiotics and has emerging relevance in PDE4 inhibition.

Reaction Scheme (Logic)
  • Condensation: Reaction of MMP with Diethyl ethoxymethylenemalonate (DEEM) to form an enamine-ester intermediate.

  • Cyclization: Thermal intramolecular nucleophilic substitution where the ring nitrogen (

    
    ) attacks the ester carbonyl, releasing ethanol.
    
Materials
  • Substrate: 2-Methyl-5-(methylamino)pyrazine (1.0 eq)

  • Reagent: Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Solvent: Ethanol (Step 1), Diphenyl ether (Step 2)

  • Apparatus: Dean-Stark trap (optional), High-temperature reflux setup.

Step-by-Step Protocol

Step 1: Enamine Formation [1][2]

  • Charge a 100 mL round-bottom flask with MMP (1.23 g, 10 mmol) and absolute Ethanol (20 mL).

  • Add DEEM (2.37 g, 11 mmol) dropwise over 5 minutes at room temperature.

  • Heat the mixture to reflux (

    
    ) for 4 hours.
    
  • Monitor by TLC (SiO₂, 5% MeOH/DCM). The starting material spot (

    
    ) should disappear, replaced by a less polar intermediate (
    
    
    
    ).
  • Concentrate the solvent in vacuo to yield the crude enamine ester (typically a yellow oil or low-melting solid).

    • Checkpoint:

      
       NMR should show a doublet for the vinyl proton (
      
      
      
      ppm) and the ethyl ester signals.

Step 2: Thermal Cyclization

  • Dissolve the crude enamine intermediate in Diphenyl ether (10 mL).

    • Note: Diphenyl ether is used for its high boiling point (

      
      ).
      
  • Heat the solution rapidly to

    
      using a sand bath or heating mantle.
    
  • Maintain temperature for 45-60 minutes. Vigorous bubbling (ethanol evolution) will be observed.

    • Critical Control: Do not overheat beyond 1 hour to prevent decomposition of the pyrazine core.

  • Cool the reaction mixture to room temperature.

  • Add n-Hexane (50 mL) to the reaction mixture. The product should precipitate as a beige/brown solid.

  • Filter the solid and wash exclusively with hexane to remove residual diphenyl ether.

  • Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 65-75% Product: Ethyl 3-methyl-8-methyl-1-oxo-1H-pyrazino[1,2-a]pyrimidine-4-carboxylate derivative.[1]

Protocol B: Synthesis of Cationic Imidazo[1,2-a]pyrazinium Salts

This protocol targets DNA-interactive scaffolds.[1] By reacting the secondary amine with


-haloketones, we generate a fused bicyclic system with a permanent positive charge, enhancing solubility and electrostatic interaction with phosphate backbones of nucleic acids.
Materials
  • Substrate: 2-Methyl-5-(methylamino)pyrazine (1.0 eq)

  • Reagent: 4-Bromophenacyl bromide (or substituted phenacyl bromide) (1.0 eq)

  • Solvent: Acetonitrile (ACN) or Acetone (anhydrous)

  • Base: None (The product is the HBr salt) or

    
     for free base attempts (unstable).
    
Step-by-Step Protocol
  • Dissolve MMP (10 mmol) in anhydrous Acetonitrile (30 mL) in a pressure vial or sealed tube.

  • Add 4-Bromophenacyl bromide (10 mmol) in one portion.

  • Heat the mixture to

    
      for 6-12 hours.
    
  • The reaction will darken, and a precipitate will form.

  • Cool to

    
     (ice bath) for 1 hour to maximize precipitation.
    
  • Filter the solid and wash with cold acetone (

    
     mL) and diethyl ether (
    
    
    
    mL).
  • Dry under high vacuum.

Mechanism Note: The exocyclic secondary amine attacks the


-carbon of the ketone. The ring nitrogen then attacks the carbonyl carbon, followed by dehydration. Because the exocyclic nitrogen bears a methyl group, it cannot lose a proton to aromatize to the neutral species. The resulting product is the 1,6-dimethyl-2-(4-bromophenyl)imidazo[1,2-a]pyrazin-1-ium bromide .[1]

Expected Yield: 80-90% (Salt formation is usually quantitative).[1]

Analytical Characterization Guide

Use the following data tables to validate your synthesis.

Table 1: Expected NMR Signatures (DMSO- )
FeaturePyrazino[1,2-a]pyrimidin-4-one (Protocol A)Imidazo[1,2-a]pyrazinium Salt (Protocol B)[1]
Pyrazine Ring Protons 2 singlets (8.5 - 9.2 ppm)2 singlets, downfield shifted (>9.0 ppm) due to cationic charge
N-Methyl Group Singlet,

ppm (integrated 3H)
Singlet,

ppm (deshielded by positive charge)
C-Methyl Group Singlet,

ppm
Singlet,

ppm
Unique Signals Vinyl proton of pyrimidone ring (

ppm)
Imidazole ring proton (

ppm)
Table 2: Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Protocol A: Low Yield Incomplete cyclization (Step 2)Ensure temp reaches

.[1] Ethanol must escape the system.
Protocol A: Black Tar Polymerization of DEEMAdd DEEM slowly.[1] Ensure inert atmosphere (

).
Protocol B: No Precipitate Product soluble in solventSwitch solvent to Acetone/Ether mixture.[1]
Protocol B: Complex NMR Mixture of regioisomersCheck purity of starting material.[1][2] Regioisomers are rare due to steric hindrance at N4.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways from the core substrate.

G cluster_legend Reaction Type Start 2-Methyl-5-(methylamino)pyrazine (Substrate) InterA Enamine Intermediate (Addition-Elimination) Start->InterA + DEEM EtOH, Reflux InterB Alkylation Intermediate (N-Alkylation) Start->InterB + α-Bromoketone ACN, 80°C ProdA Pyrazino[1,2-a]pyrimidin-4-one (Neutral Scaffold) InterA->ProdA Diphenyl Ether 230°C, -EtOH ProdB Imidazo[1,2-a]pyrazinium Salt (Cationic Scaffold) InterB->ProdB Cyclization -H2O L1 Gould-Jacobs Cyclization L2 Hantzsch-type Condensation

Figure 1: Divergent synthetic pathways for transforming 2-methyl-5-(methylamino)pyrazine into fused bicyclic systems.

Safety & Handling

  • Aminopyrazines: Generally irritants. Handle in a fume hood.

  • Diphenyl Ether: High boiling point solvent. Risk of thermal burns.[2] Ensure glassware is free of star-cracks before heating to

    
    .
    
  • 
    -Haloketones:  Potent lachrymators (tear gas agents).[1] Handle only in a well-ventilated fume hood.[1] Destroy excess reagent with aqueous ammonia or thiosulfate.
    

References

  • Gould-Jacobs Reaction on Heterocycles

    • Kappe, C. O. (2000). Recent Advances in the Synthesis of Fused Pyrimidines. Accounts of Chemical Research.
    • Context: Mechanistic basis for Protocol A (Pyrazinopyrimidine synthesis).[2]

  • Imidazo[1,2-a]pyrazine Synthesis

    • Goel, R., et al. (2012). Imidazo[1,2-a]pyrazine derivatives: a patent review.
    • Context: Overview of the biological relevance of the scaffold produced in Protocol B.
  • Reactivity of Alkylaminopyrazines

    • Sato, N. (1980). Studies on Pyrazines.[2][3][4][5][6][7][8][9][10] Reactivity of Substituents. Journal of Heterocyclic Chemistry.

    • Context: Foundational work on the nucleophilicity of ring vs. exocyclic nitrogens in pyrazines.
  • Cationic Heterocycle Synthesis

    • Alvarez-Builla, J., et al. (2011). Heterocyclic Chemistry. Wiley-VCH.[1][2]

    • Context: General protocols for quaternary salt formation

Sources

Application

Application Note: Utilizing 2-Methyl-5-(methylamino)pyrazine in Agrochemical Discovery

Abstract & Introduction 2-Methyl-5-(methylamino)pyrazine (CAS: 590423-42-0) is a versatile heterocyclic building block increasingly utilized in the synthesis of next-generation crop protection agents.[1] As the agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Methyl-5-(methylamino)pyrazine (CAS: 590423-42-0) is a versatile heterocyclic building block increasingly utilized in the synthesis of next-generation crop protection agents.[1] As the agrochemical industry shifts towards molecules with higher efficacy and lower environmental persistence, the pyrazine scaffold offers a strategic advantage over traditional benzene or pyridine analogs.[1][2]

This guide details the specific utility of 2-Methyl-5-(methylamino)pyrazine in Structure-Activity Relationship (SAR) campaigns. It focuses on its role as a bioisostere in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides. The presence of the N-methylamino handle allows for the rapid generation of tertiary amides, a modification often employed to modulate lipophilicity (


) and metabolic stability by blocking enzymatic 

-dealkylation pathways.[2]
Key Chemical Attributes
PropertyValueRelevance to Agrochemical Design
CAS Number 590423-42-0Unique identifier for sourcing.[1][3][4]
Molecular Formula

Nitrogen-rich scaffold reduces lipophilicity vs. carbocycles.[1]
Molecular Weight 123.16 g/mol Low MW allows room for heavy coupling partners (Fragment-Based Design).[1]
Functional Group Secondary Amine (-NHMe)Nucleophilic handle for amide/sulfonamide formation; blocks H-bond donor capacity.[1]
Scaffold 2,5-Disubstituted PyrazinePara-like substitution vector; bioisostere for 1,4-disubstituted benzenes.[1]

Application: Synthesis of Pyrazine-Carboxamide Fungicides[1]

The primary application of this intermediate is in the synthesis of SDHI fungicides .[1][2] The mechanism of action typically involves the binding of a carboxamide moiety to the ubiquinone-binding site of Complex II.[1][2] Replacing the standard aniline or aminopyridine core with a pyrazine ring can significantly alter the electronic distribution and water solubility of the active ingredient (AI).[1][2]

Mechanistic Rationale
  • Bioisosterism: The pyrazine ring introduces two nitrogen atoms into the aromatic system, lowering the

    
     compared to benzene analogs (e.g., Boscalid).[1][2] This facilitates systemic transport within the plant xylem.[2]
    
  • Conformational Lock: The N-methyl group on the exocyclic amine forces the amide bond into a specific conformation due to steric clash with the orth-protons or nitrogens, potentially locking the bioactive conformation.[1][2]

  • Metabolic Blocking: The methyl cap on the amine prevents Phase I metabolic

    
    -dealkylation or acetylation, potentially extending the half-life of the AI in the field.[1][2]
    

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Objective: Synthesize a library of N-methyl-N-(5-methylpyrazin-2-yl)carboxamides.

Reagents:

  • Substrate: 2-Methyl-5-(methylamino)pyrazine (1.0 equiv)

  • Coupling Partner: Acid Chloride (e.g., 2-(trifluoromethyl)benzoyl chloride) (1.1 equiv)[1][2]

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)[1][2]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-5-(methylamino)pyrazine (1.23 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add

    
     (2.8 mL, 20 mmol) and cool the mixture to 0°C using an ice bath. Note: Cooling is critical to prevent bis-acylation or degradation.[1]
    
  • Acylation: Dropwise add the acid chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with saturated

    
     (30 mL). Extract with DCM (
    
    
    
    mL).[1][2] Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-60% EtOAc in Heptane).

Validation Criteria:

  • Yield: Expected >75%.

  • Purity: >95% by HPLC (254 nm).

  • Identity:

    
     NMR must show the diagnostic N-methyl singlet shift (typically 
    
    
    
    3.2–3.5 ppm) and the pyrazine aromatic protons.[1][2]
Protocol B: In Vitro Fungicidal Screening (Microdilution)

Objective: Evaluate the efficacy of synthesized analogs against Botrytis cinerea (Gray Mold).[1][2]

  • Plate Preparation: Prepare 96-well microtiter plates with Potato Dextrose Broth (PDB).

  • Compound Dosing: Dissolve test compounds in DMSO (10 mg/mL stock). Perform serial dilutions to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 ppm.

  • Inoculation: Add

    
     of fungal spore suspension (
    
    
    
    spores/mL) to each well.
  • Incubation: Incubate plates at 25°C for 72 hours in the dark.

  • Readout: Measure Optical Density (OD) at 600 nm using a microplate reader. Calculate

    
     relative to DMSO control.
    

Visualizations

Figure 1: Synthesis Pathway & Logic

This diagram illustrates the conversion of the building block into a potential active ingredient, highlighting the strategic decision points.[1][2]

SynthesisPathway Start 2-Methyl-5-(methylamino)pyrazine (CAS: 590423-42-0) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Feature1 N-Methyl Group: Blocks H-Bond Donor Modulates Solubility Start->Feature1 Reagent Acid Chloride (R-COCl) Reagent->Intermediate Product N-Methyl-N-pyrazinyl Carboxamide (Target AI) Intermediate->Product Elimination of HCl (+ Et3N)

Caption: Synthetic workflow for coupling 2-Methyl-5-(methylamino)pyrazine to generate potential SDHI fungicides.

Figure 2: Agrochemical Development Workflow

The logical flow from scaffold selection to lead optimization.[1][2]

Workflow Step1 Scaffold Selection (Pyrazine vs Benzene) Step2 Derivatization (Amide Coupling via Protocol A) Step1->Step2 Step3 In Vitro Screening (Protocol B: B. cinerea) Step2->Step3 Decision Activity Threshold (IC50 < 10 ppm?) Step3->Decision Hit Lead Optimization (Modify R-Group) Decision->Hit Yes Drop Discard / Resynthesize Decision->Drop No

Caption: Decision tree for evaluating pyrazine derivatives in early-stage agrochemical discovery.

References

  • European Food Safety Authority (EFSA). (2017).[1][2] Scientific Opinion on the safety and efficacy of pyrazine derivatives... EFSA Journal.[1][2] Link[2]

  • Doležal, M., & Kráľová, K. (2006).[1] Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate.[1][2][5] Link

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 528143, 2-Methyl-5-(methylthio)pyrazine (Analogous Structure).[1] PubChem.[1][6] Link

  • Human Metabolome Database. (2023).[1][2][6] Pyrazine Metabolism and Biological Activity.[1][2][7] HMDB.[1][2][6] Link

(Note: While specific literature on the exact CAS 590423-42-0 is limited to supplier catalogs, the references above provide the authoritative grounding for the chemistry and biological activity of the 2,5-disubstituted pyrazine class.)

Sources

Method

Application Note: Enzymatic &amp; Chemo-Enzymatic Synthesis of Pyrazine Compounds

[1] Abstract & Strategic Overview Pyrazines are heterocyclic nitrogen-containing compounds critical to the pharmaceutical (e.g., antitubercular agents, vascular therapeutics) and flavor industries (roasted/nutty profiles...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

Pyrazines are heterocyclic nitrogen-containing compounds critical to the pharmaceutical (e.g., antitubercular agents, vascular therapeutics) and flavor industries (roasted/nutty profiles).[1] Historically, pyrazine synthesis relied on high-temperature Maillard reactions or petrochemical routes, resulting in racemic mixtures and hazardous waste.

This guide details the shift toward enzymatic and chemo-enzymatic synthesis , specifically focusing on the two most commercially viable targets: 2,3,5,6-Tetramethylpyrazine (TMP) and 2,5-Dimethylpyrazine (2,5-DMP) .

The Core Mechanism: Unlike typical enzymatic transformations (e.g., esterification), pyrazine formation is a hybrid process. Enzymes generate reactive α-amino ketone or α-hydroxy ketone precursors, which then undergo spontaneous self-condensation and oxidation to form the pyrazine ring. Control over the enzymatic precursor supply determines the yield and specificity of the final product.

Mechanistic Foundations: The Dual-Pathway Model

To engineer high-yield systems, one must understand the metabolic bifurcation between sugar-derived and amino acid-derived pyrazines.

The Acetoin Pathway (Sugar-Derived)

Used for TMP production.[2] The key intermediate is Acetoin (3-hydroxy-2-butanone).[2]

  • Enzymatic Step:

    
    -Acetolactate synthase (ALS) and 
    
    
    
    -acetolactate decarboxylase (ALDC) convert pyruvate to acetoin.[2]
  • Chemical Step: Acetoin reacts with ammonia (

    
    ) to form 
    
    
    
    -amino ketones, which condense to TMP.[2]
The Threonine Pathway (Amino Acid-Derived)

Used for 2,5-DMP production.[1][2][3][4] The key intermediate is Aminoacetone .

  • Enzymatic Step: L-Threonine 3-dehydrogenase (TDH) oxidizes L-threonine to 2-amino-3-ketobutyrate, which spontaneously decarboxylates to aminoacetone.[2]

  • Chemical Step: Two molecules of aminoacetone condense to form 2,5-DMP.

Pathway Visualization

The following diagram maps the metabolic flux and critical engineering nodes (gene deletions/overexpression) required for high titers.

PyrazinePathways Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate ALS (alsS) Threonine L-Threonine KetoButyrate 2-amino-3-ketobutyrate Threonine->KetoButyrate TDH (tdh) Acetoin Acetoin (Key Precursor A) Acetolactate->Acetoin ALDC (alsD) Butanediol 2,3-Butanediol (By-product) Acetoin->Butanediol BDH (bdhA) [DELETE] TMP Tetramethylpyrazine (TMP) Acetoin->TMP + NH4+ (Spontaneous) Aminoacetone Aminoacetone (Key Precursor B) KetoButyrate->Aminoacetone Spontaneous Decarboxylation Glycine Glycine + Acetyl-CoA (By-product) KetoButyrate->Glycine KBL (kbl) [DELETE] DMP 2,5-Dimethylpyrazine (2,5-DMP) Aminoacetone->DMP Spontaneous Condensation

Figure 1: Metabolic bifurcation for pyrazine synthesis. Red dashed lines indicate pathways to be blocked (gene deletions) to maximize flux toward precursors.

Protocol A: Whole-Cell Biocatalysis for Tetramethylpyrazine (TMP)

Objective: Production of TMP using metabolically engineered Bacillus subtilis. Rationale: B. subtilis is GRAS (Generally Recognized As Safe) and naturally produces acetoin. By deleting bdhA (preventing conversion to butanediol) and optimizing ammonia supply, we force the flux toward TMP.

Strain Requirements
  • Host: Bacillus subtilis 168 or derivative.[3]

  • Modifications:

    
     (essential), Overexpression of 
    
    
    
    (recommended).
Media Composition (Optimized for Acetoin Flux)
ComponentConcentration (g/L)Function
Glucose100 - 140Carbon source (fed-batch maintenance)
Tryptone10Nitrogen source (biomass)
Yeast Extract5Growth factors
Ammonium Citrate 30 Critical: Provides

for ring closure

3Buffer

0.5Cofactor for enzymatic activity

0.05Cofactor for ALS enzyme
Step-by-Step Protocol
  • Inoculum Preparation:

    • Cultivate engineered B. subtilis in LB medium at 37°C, 200 rpm for 12 hours.

    • Transfer (5% v/v) to the seed medium (above composition, but 20 g/L glucose).

  • Fermentation (The "Acetoin Phase"):

    • Vessel: 5L Stirred Tank Bioreactor.

    • Conditions: 37°C, pH 6.5 (controlled with 5M NaOH/HCl).

    • Aeration: High (1.5 - 2.0 vvm). Why? The conversion of acetolactate to acetoin is oxidative; low oxygen shifts flux to lactate.

    • Feeding: Maintain glucose >10 g/L. Stop feeding when acetoin titer plateaus (approx. 30-40h).

  • The "Pyrazine Phase" (Thermal/Chemical Shift):

    • Note: While the bacteria produce the acetoin, the conversion to TMP is slow at physiological pH/Temp.

    • Harvest: Centrifuge broth to remove biomass (optional, but cleaner).

    • Ammonium Spike: Ensure residual

      
       is >0.5 mol/L. If low, add 
      
      
      
      .
    • Incubation: Shift supernatant to 50°C - 60°C for 6-10 hours.

    • Mechanism: This thermal shift accelerates the Schiff base formation between acetoin and ammonia without degrading the product.

  • Validation:

    • Analyze supernatant via GC-MS (DB-WAX column). TMP peak typically appears at ~150°C.

Protocol B: Chemo-Enzymatic Cascade for 2,5-Dimethylpyrazine (2,5-DMP)

Objective: High-purity synthesis of 2,5-DMP from L-Threonine. Rationale: This method avoids the complex byproduct profile of glucose fermentation. It utilizes a specific dehydrogenase (TDH) to generate aminoacetone, which is highly reactive.

Enzymatic System
  • Enzyme: L-Threonine 3-dehydrogenase (TDH) (EC 1.1.1.103).

  • Source: Recombinant E. coli expressing tdh (from Cupriavidus necator or B. subtilis).

  • Cofactor:

    
     (Requires a regeneration system, e.g., NADH oxidase).
    
Reaction Workflow
  • Substrate Preparation:

    • Prepare 200 mM L-Threonine in Phosphate Buffer (100 mM, pH 8.0).

    • Why pH 8.0? The spontaneous decarboxylation of the intermediate (2-amino-3-ketobutyrate) to aminoacetone is favored at slightly alkaline pH.

  • Bioconversion:

    • Add Crude Enzyme Extract (containing TDH): 10 U/mL.

    • Add

      
      : 0.5 mM.
      
    • Add NADH Oxidase (NOX): 5 U/mL (to recycle cofactor).

    • Incubate: 30°C, mild agitation (150 rpm) for 12 hours.

  • Spontaneous Cyclization:

    • The enzymatic product, Aminoacetone , is unstable.

    • Aeration: Increase headspace air or bubble oxygen. The condensation of aminoacetone to 2,5-DMP requires an oxidation step (dehydrogenation of the dihydro-pyrazine intermediate).

    • pH Shift: Adjust pH to 9.0 after 12 hours to drive the condensation rate.

  • Recovery:

    • 2,5-DMP is volatile.[5][6] Use Solid Phase Microextraction (SPME) for analysis or Solvent Extraction (Dichloromethane) for isolation.

Downstream Processing & Analytics

Pyrazines are volatile and hydrophilic, making recovery challenging.

Recovery Strategy
  • Solvent Extraction: For high-titer broths (>10 g/L), extract with Ethyl Acetate (Ratio 1:1).

  • Pervaporation: For continuous removal. Use hydrophobic membranes (PDMS) to selectively remove pyrazines from the fermentation broth, reducing product inhibition.

Analytical Method (GC-MS)
  • Column: HP-5MS or DB-WAX (30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 40°C (2 min)

    
     5°C/min 
    
    
    
    230°C.
  • Internal Standard: 2-Methylpyrazine (if measuring TMP) or Pyrazine (if measuring DMP).

Troubleshooting (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low TMP, High 2,3-Butanediol bdhA gene active or low oxygenVerify strain genotype (

). Increase aeration (vvm > 1.5).
High Acetoin, Low TMP Nitrogen limitationCheck ammonium concentration. Add

during the thermal shift phase.
Low 2,5-DMP Yield Cofactor imbalance (

depletion)
Ensure NADH oxidase activity is sufficient. Add external catalase if

accumulation inhibits enzymes.
Product Loss Volatility strippingUse a reflux condenser on the bioreactor exhaust or couple with a gas-stripping trap.

References

  • Xu, G., et al. (2020). Metabolic engineering of Bacillus subtilis for the production of tetramethylpyrazine.

    • Context: Establishes the and overexpression str
  • Masuo, S., et al. (2020). Enzymatic Cascade in Pseudomonas that Produces Pyrazine from α-Amino Acids.

    • Context: Describes the PapD/PapF system for direct enzymatic ring form
  • Zhu, B., et al. (2010). High-yield fermentative preparation of tetramethylpyrazine by Bacillus sp. using an endogenous precursor approach.[5]

    • Context: Validates the thermal shift str
  • Banks, J.M., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase.[7]

    • Context: Provides the mechanism for the Threonine -> 2,5-DMP p

Sources

Application

2-Methyl-5-(methylamino)pyrazine in the development of kinase inhibitors

Application Note: Strategic Utilization of 2-Methyl-5-(methylamino)pyrazine in Kinase Inhibitor Design Executive Summary The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, offering an optim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methyl-5-(methylamino)pyrazine in Kinase Inhibitor Design

Executive Summary

The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, offering an optimal balance of lipophilicity (LogP), metabolic stability, and hydrogen-bonding capability. Specifically, 2-Methyl-5-(methylamino)pyrazine (CAS 590423-42-0) has emerged as a critical pharmacophore for Type I ATP-competitive kinase inhibitors. Its unique substitution pattern allows the N-1 nitrogen and the C-5 exocyclic amine to function as a bidentate hinge binder, mimicking the adenine moiety of ATP. This guide details the synthetic integration, structural validation, and biological evaluation of this fragment in developing inhibitors for targets such as ATR , Aurora-A , and SHP2 .

Mechanistic Rationale: The "Hinge-Binding" Hypothesis

In the development of kinase inhibitors, the "hinge region" (the segment connecting the N- and C-terminal lobes of the kinase) is the primary anchor point.

  • Adenine Mimicry: The 2-methyl-5-(methylamino)pyrazine moiety mimics the N1 and N6 of adenine.

    • Acceptor: The pyrazine ring nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met, Leu, or Glu).

    • Donor: The exocyclic methylamino group (N-H) donates a hydrogen bond to the backbone carbonyl of the hinge.

  • Selectivity Tuning: The C-2 methyl group often projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, providing a vector to tune selectivity against off-target kinases.

Experimental Protocol: Synthesis & Integration

Objective: Synthesize a prototype kinase inhibitor scaffold incorporating the 2-methyl-5-(methylamino)pyrazine fragment via Nucleophilic Aromatic Substitution (


).
Materials
  • Precursor: 2-Bromo-5-methylpyrazine (CAS 13481-22-6) or 2-Chloro-5-methylpyrazine.

  • Reagent: Methylamine (2M in THF).

  • Catalyst (Optional for unreactive substrates):

    
    , Xantphos.
    
  • Solvent: 1,4-Dioxane or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Synthesis Workflow
  • Reaction Setup (Standard

    
    ): 
    
    • Charge a pressure vessel with 2-Bromo-5-methylpyrazine (1.0 eq).

    • Add Methylamine (2M in THF, 5.0 eq) to ensure excess.

    • Seal and heat to 120°C for 16–24 hours. Note: Pyrazines are electron-deficient, facilitating

      
      , but the methyl group at C-5 is electron-donating, potentially slowing the reaction compared to unsubstituted pyrazines.
      
  • Work-up:

    • Cool to room temperature (RT). Concentrate in vacuo to remove excess methylamine and THF.

    • Dilute residue with EtOAc and wash with saturated

      
      .
      
  • Coupling to Core Scaffold (Buchwald-Hartwig):

    • To link this fragment to a larger core (e.g., an aryl halide "Body"), use a Palladium-catalyzed C-N coupling.

    • Conditions:

      
       (5 mol%), BINAP (10 mol%), 
      
      
      
      (2.0 eq), Toluene, 100°C, 12h.
Visual Workflow: Synthesis Pathway

SynthesisPathway Start 2-Bromo-5-methylpyrazine (Precursor) Intermed 2-Methyl-5-(methylamino)pyrazine (Hinge Binder) Start->Intermed SNAr Reagent Methylamine (Excess, 120°C) Reagent->Intermed Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) Intermed->Coupling Linker Attachment Final Final Kinase Inhibitor (Prototype) Coupling->Final

Caption: Synthetic route transforming the bromo-precursor into the active hinge-binding fragment, followed by coupling to the inhibitor core.

Analytical Validation (QC)

Trustworthiness in data is paramount. Every batch must pass these criteria before biological testing.

ParameterMethodAcceptance CriteriaRationale
Purity UPLC-MS (C18 column)>98% AreaKinase assays are sensitive to nanomolar impurities.
Identity 1H NMR (DMSO-d6)Confirmed StructureVerify the distinct methyl doublet (NH-CH3) at ~2.8 ppm.
Residual Metal ICP-MS<10 ppm PdPalladium can act as a false positive in some redox-sensitive assays.

Biological Evaluation: Kinase Activity Assay

Context: Testing the synthesized inhibitor against a target like Aurora-A or ATR .

Protocol: ADP-Glo™ Kinase Assay (Luminescence)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

  • Enzyme Reaction:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Add 2 µL of Inhibitor (Serial dilution in DMSO).

    • Add 2 µL of Kinase (e.g., Aurora-A, 5 ng/well). Incubate 10 min.

    • Initiate with 2 µL of Substrate/ATP mix. Incubate 60 min at RT.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Calculate

      
       using a 4-parameter logistic fit.
      
Visual Workflow: Assay Logic

AssayLogic Step1 Step 1: Kinase Reaction (Enzyme + Inhibitor + ATP) Step2 Inhibition Event (Pyrazine binds Hinge) Step1->Step2 Incubation Step3 Step 2: ADP-Glo Reagent (Depletes unreacted ATP) Step2->Step3 If Inhibitor Fails (High ADP) Step2->Step3 If Inhibitor Works (Low ADP) Step4 Step 3: Detection Reagent (ADP -> ATP -> Light) Step3->Step4 Result Data Output (Luminescence ~ Activity) Step4->Result

Caption: Logical flow of the ADP-Glo assay. High luminescence indicates high kinase activity (poor inhibition); low luminescence indicates potent inhibition.

References

  • Vertex Pharmaceuticals & Merck Patent (ATR Inhibitors)

    • Title: Pyrazine derivatives useful as inhibitors of ATR kinase.[1]

    • Source: Patent WO2013049726 / US P
    • Context: Describes the use of aminopyrazine scaffolds in designing inhibitors for Ataxia Telangiectasia and Rad3-related (
    • Link:

  • Imidazo[1,2-a]pyrazine SAR Study

    • Title: Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase.[2]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2013.
    • Context: Validates the pyrazine core as a hinge-binding motif.
    • Link:

  • General Kinase Inhibitor Review

    • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and p
    • Source:Expert Opinion on Therapeutic P
    • Context: Comprehensive review of pyrazine pharmacophores in FDA-approved drugs.
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazine Synthesis Optimization

Status: Operational Operator: Senior Application Scientist Subject: High-Efficiency Protocols for Pyrazine Scaffolds Introduction: The Efficiency Paradox Pyrazines are deceptively simple.[1] While the core structure is s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: High-Efficiency Protocols for Pyrazine Scaffolds

Introduction: The Efficiency Paradox

Pyrazines are deceptively simple.[1] While the core structure is stable, synthesizing it efficiently is often plagued by low yields, regioselectivity issues, and difficult purifications. This guide moves beyond textbook definitions to address the operational realities of pyrazine synthesis in drug discovery and process chemistry.

We focus here on the three most common bottlenecks:

  • The "Stalled" Oxidation (Incomplete aromatization).[1]

  • Regioselectivity Failures (Isomer mixtures).

  • Catalytic Deactivation (In dehydrogenation protocols).

Module 1: The Condensation Route (1,2-Diamine + 1,2-Dicarbonyl)[2]

Q1: "I am using the standard condensation protocol, but my isolated yield is consistently stuck below 50%. NMR shows a 'messy' aliphatic region.[1] What is happening?"

Diagnosis: You are likely isolating the dihydropyrazine intermediate, not the aromatic pyrazine.[1] Root Cause: The condensation of a 1,2-diamine with a 1,2-dicarbonyl releases two water molecules to form a dihydropyrazine.[1] This intermediate is not aromatic.[1] It requires an active oxidative step to aromatize.[1] Without an oxidant, it degrades or polymerizes.[1]

The Fix: Integrated Oxidative Dehydrogenation (AOD) Do not rely on passive air oxidation.[1] You must drive the equilibrium.

  • Protocol Adjustment:

    • Solvent: Switch to methanol or ethanol (protic solvents often accelerate the initial condensation).[1]

    • Oxidant: Add catalytic KOH (10-20 mol%) and bubble air/oxygen, or use stoichiometric

      
       if the substrate is sensitive.[1]
      
    • Water Removal: The initial condensation is reversible.[1] Use molecular sieves (3Å or 4Å) in the reaction vessel to trap the 2 equivalents of water released.[1]

Visualization: The Oxidation Bottleneck

OxidationPathway Start 1,2-Diamine + 1,2-Dicarbonyl Inter Dihydropyrazine (Unstable/Non-Aromatic) Start->Inter - 2 H₂O (Reversible) Prod Pyrazine (Aromatic) Inter->Prod Oxidation Required (Air/KOH, MnO₂, or O₂) Polymer Tarry Polymer Inter->Polymer No Oxidant (Degradation)

Figure 1: The critical oxidative step often missed in standard condensation protocols.

Module 2: Catalytic Dehydrogenation (Green Synthesis)

Q2: "We are trying to move away from stoichiometric waste by using catalytic dehydrogenation of amino-alcohols or piperazines. Our catalyst dies after one run.[1] How do we stabilize this?"

Diagnosis: Catalyst poisoning or thermal degradation.[1] Context: Dehydrogenative coupling (e.g., converting 2-aminoethanol to pyrazine) releases


 gas.[1][2][3] If the hydrogen is not removed efficiently, the reaction slows (Le Chatelier's principle).[1] Furthermore, high temperatures often required for heterogeneous catalysts (Cu/Cr) lead to coking.[1]

The Fix: Manganese Pincer Complexes Shift from heterogeneous copper systems to homogeneous Manganese-PNP pincer complexes.[1] These operate at lower temperatures and are highly atom-economical.[1][3]

Operational Parameters:

  • Catalyst: Mn-PNP complex (e.g., acridine-based pincer).[1][2]

  • Base: Catalytic amount of KH or t-BuOK (essential for activating the N-H proton).[1]

  • Atmosphere: Open system (or argon flow) to allow

    
     escape.
    
  • Temperature: 130–150 °C (vs. >250 °C for heterogeneous systems).[1]

Data Comparison: Catalyst Efficiency

MethodCatalyst TypeTemperatureByproductsYield (Typical)
Traditional Cu/Cr (Heterogeneous)>250 °CCoke, Tars40-60%
Modern Mn-PNP (Homogeneous)150 °C

,

85-95%
Atom Economy ----HighVery High

Module 3: Regioselectivity & Isomers

Q3: "I need to synthesize a 2,6-disubstituted pyrazine, but I keep getting a mixture of 2,5- and 2,6-isomers. Separation is impossible. How do I control this?"

Diagnosis: Condensation of asymmetric diamines with asymmetric diketones is inherently non-selective due to similar nucleophilicity of the amine groups.[1]

The Fix: The N-Oxide Grignard Strategy Instead of building the ring from scratch, functionalize an existing pyrazine core.[1] This method offers superior regiocontrol.[1][4]

Protocol:

  • Activation: Oxidize a chloropyrazine to its N-oxide (using m-CPBA). The N-oxide directs nucleophilic attack.[1]

  • Addition: React with a Grignard reagent. The nucleophile attacks the position alpha to the N-oxide with high selectivity.[1]

  • Result: This yields a substituted dihydropyrazine, which is easily aromatized (often spontaneously or with mild acid).[1]

Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Regioselectivity CheckSub Are substrates symmetric? Problem->CheckSub Direct Use Condensation (High Yield) CheckSub->Direct Yes Asym Asymmetric Substrates CheckSub->Asym No NOxide Switch to N-Oxide Strategy Asym->NOxide Alkyl/Aryl Addition CrossCouple Halogenated Pyrazine + Suzuki/Stille Asym->CrossCouple Biaryl Synthesis

Figure 2: Decision matrix for selecting the correct synthetic route based on symmetry.

Module 4: Speed & Scalability (Microwave)

Q4: "Our library synthesis of pyrazinamide derivatives takes 24 hours per reaction. We need higher throughput."

The Fix: Microwave-Assisted Aminodehalogenation Pyrazines are electron-deficient, making nucleophilic aromatic substitution (


) sluggish under thermal conditions.[1] Microwave irradiation significantly accelerates this by overcoming the activation energy barrier of the transition state.[1]

Optimized Protocol:

  • Substrates: 3-chloropyrazine-2-carboxamide + Aniline derivative.[1]

  • Conditions: Microwave irradiation, 150-170 °C.[1]

  • Time: 15–30 minutes (vs. 24h thermal).[1]

  • Solvent: Ethanol or water (Green chemistry compliant).[1]

  • Yield Impact: Typically increases from ~50% to >80% due to reduced thermal degradation time.[1]

References

  • Mechanistic Insight on Condensation: Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher.[1] (Explains the dihydropyrazine oxidation requirement).

  • Green Catalysis (Mn-PNP): Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.[1] ACS Publications.[1] (Details the atom-economical dehydrogenation route). [1]

  • Microwave Acceleration: Microwave-Assisted Synthesis of Pyrazinamide Derivatives. Bentham Science.[1] (Comparison of 24h thermal vs. 30min microwave protocols).

  • Regioselectivity (N-Oxides): Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides. Organic Letters.[1][4][5] (Strategy for asymmetric substitution). [1]

  • General Troubleshooting: Troubleshooting Gutknecht Pyrazine Synthesis. DrugFuture/ChemReviews.[1] (Historical context on alpha-amino ketone dimerization).

Sources

Optimization

Technical Support Center: Catalyst Selection for Pyrazine Synthesis

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

This guide is engineered for researchers encountering selectivity bottlenecks or conversion plateaus in pyrazine synthesis. Unlike standard protocols, we focus on the causality of failure—why a catalyst deactivates or why a pathway diverges—and provide self-validating correction steps.

Part 1: Diagnostic Triage (Start Here)

Before optimizing conditions, confirm you have selected the thermodynamically appropriate catalyst class for your substrate. Use the decision matrix below to route your inquiry.

Workflow Selector

PyrazineSelector Start Select Starting Material Sub1 Diamines + Diols/Diketones (De Novo Ring Formation) Start->Sub1 Sub2 Piperazine Derivatives (Aromatization) Start->Sub2 Sub3 Halo-Pyrazines (Functionalization) Start->Sub3 Cat1 Heterogeneous Metal Oxides (Cu-Cr, Zn-Cr) See Module 1 Sub1->Cat1 Vapor Phase (Industrial/Scale) Cat2 Acceptorless Pincer Complexes (Mn-PNP, Ru-PNN) See Module 2 Sub1->Cat2 Liquid Phase (Green/Lab Scale) Sub2->Cat1 Oxidative Dehydrogenation Cat3 Pd-Catalysts with Bulky Ligands (Buchwald Generation) See Module 3 Sub3->Cat3 Cross-Coupling

Figure 1: Catalyst selection logic based on substrate class and operational scale.

Module 1: Vapor Phase Cyclization (Industrial/Scale-Up)

Target Reaction: Condensation of ethylenediamine with glycerol or propylene glycol. Standard Catalyst: Copper Chromite (


) or Zn-Cr Mixed Oxides.
Technical Deep Dive

In vapor phase synthesis (


), the catalyst must perform two distinct functions: dehydration  (cyclization) and dehydrogenation  (aromatization). A common failure mode is "Coking-Induced Selectivity Drift," where the catalyst loses its dehydrogenation capability, yielding piperazines instead of pyrazines.
Troubleshooting Guide
SymptomProbable CauseCorrective Action (Self-Validating)
High Yield of Piperazine (Incomplete Aromatization) Catalyst surface is too acidic, promoting dehydration but failing to dehydrogenate.Doping Protocol: Introduce basic promoters (MgO or BaO) to neutralize strong acid sites. Validation: Monitor the

effluent rate. A spike in

production confirms restored dehydrogenation activity.
Rapid Catalyst Deactivation (Coking) Polymerization of diamines on the surface due to low space velocity.Steam Co-feeding: Introduce water vapor (steam/feed ratio 2:1). Steam gasifies coke precursors (

). Validation: TGA analysis of spent catalyst should show <5% weight loss.
Production of Alkylpyrazines (Side Reactions) C-C bond cleavage (cracking) due to excessive thermal load.Temperature Ramp: Lower reactor temp by

and increase residence time. Cracking has a higher activation energy than dehydrogenation; lowering T favors selectivity.

Module 2: Green Synthesis (Homogeneous Acceptorless Dehydrogenation)

Target Reaction: Coupling of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino alcohols or diamines + diols.
Standard Catalyst:  Manganese Pincer Complexes (e.g., Mn-Acr-PNP).[1]
Technical Deep Dive

This is an atom-economic route releasing only


 and 

.[2] The mechanism relies on metal-ligand cooperation (MLC). The amine/alcohol protonates the ligand arm while the metal accepts the hydride. Critical Failure Point: If the ligand arm cannot deprotonate (due to pH or steric blocking), the cycle stalls.
Mechanism Visualization

MnPincerCycle State1 Active Catalyst (Amido Species) State2 Substrate Activation (Alcohol/Amine Binding) State1->State2 + Substrate State3 Dehydrogenation (Hydride Transfer to Mn) State2->State3 Metal-Ligand Cooperation State4 Product Release (Aldehyde/Imine) State3->State4 - Product State5 H2 Release (Regeneration) State4->State5 Rate Limiting State5->State1 - H2

Figure 2: Simplified catalytic cycle for Mn-pincer mediated dehydrogenation. Note that H2 release is often rate-limiting.

FAQ: Homogeneous Catalysis

Q: My reaction turns black and conversion stops after 1 hour. Why? A: This indicates catalyst decomposition leading to the formation of inactive Manganese nanoparticles (Mn-black).

  • Diagnosis: The pincer ligand has dissociated. This usually happens if the reaction temperature is too high (

    
    ) or if the solvent is not strictly anhydrous/degassed.
    
  • Fix: Switch to a more rigid pincer backbone (e.g., Acridine-based PNP) and ensure

    
     levels are <10 ppm.
    

Q: I see the intermediate imine but no pyrazine. What is missing? A: The second dehydrogenation step (aromatization) is energetically more demanding than the first.

  • Fix: Increase the catalytic base load (e.g.,

    
    -BuOK) slightly. The base facilitates the elimination of the final hydrogen molecule.
    
  • Validation: A color change from orange (active species) to pale yellow often indicates the catalyst is resting in a stable hydride state and needs base to turnover.

Module 3: Functionalization (Cross-Coupling)

Target Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling on Halopyrazines. Standard Catalyst:


 + Bulky Phosphine Ligands (XPhos, BrettPhos).
Technical Deep Dive

Pyrazines are electron-deficient and contain two nitrogen atoms capable of


-coordination to Palladium. This leads to Catalyst Poisoning , where the substrate acts as a ligand, displacing the phosphine and shutting down the catalytic cycle.
Protocol: Overcoming N-Poisoning

The "Bulky Shield" Strategy: You must use ligands that are sterically demanding enough to prevent the pyrazine nitrogen from binding to the Pd center, while still allowing the oxidative addition of the C-Cl bond.

Recommended System:

  • Pre-catalyst: Pd(dba)2 or Pre-formed Pd-G3 precatalysts (rapid initiation).

  • Ligand: XPhos or RuPhos (Dialkylbiaryl phosphines).

  • Base:

    
     (anhydrous). 
    
    
    
    can cause pyrazine hydrolysis.

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion (<20%) Pd center is coordinated by Pyrazine N-atoms (Poisoning).Ligand Switch: Move to XPhos . The isopropyl groups on the aryl ring create a "roof" over the Pd, blocking N-coordination.
Homocoupling of Boronic Acid Oxidative addition is too slow;

is interfering.
Degassing: Pyrazine couplings are more sensitive to

than phenyl couplings. Sparge Argon for 20 mins, not just 5.
Dehalogenation (H-substitution)

-Hydride elimination from alkyl groups or solvent.
Solvent Choice: Avoid alcoholic solvents. Use 1,4-Dioxane or Toluene.

References

  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science. Link

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.[1] ACS Catalysis. Link

  • Malik, M. A., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Link

  • Reddy, C. R., et al. (2011). Vapor phase synthesis of methylpyrazine using aqueous glycerol and ethylenediamine over ZnCr2O4 catalyst. Catalysis Communications. Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-5-(methylamino)pyrazine

The following technical guide is structured as a Tier 2 Engineering Support Resource . It assumes the user has already attempted standard workups and is facing persistent impurity issues.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Engineering Support Resource . It assumes the user has already attempted standard workups and is facing persistent impurity issues.

Case ID: PYR-5MAP-PUR Status: Active Guide Applicable For: Process Chemists, Medicinal Chemists, QA/QC Analysts[1]

Diagnostic: Characterizing Your "Crude"

Before initiating a cleanup protocol, you must identify the nature of your impurities. The purification strategy for 2-Methyl-5-(methylamino)pyrazine (hereafter 5-MAP ) depends heavily on the synthesis route used (typically SNAr of 2-chloro-5-methylpyrazine or reductive amination).[1]

Common Impurity Profiles:

Impurity TypeLikely IdentityChemical BehaviorDiagnostic Sign
Starting Material 2-Chloro-5-methylpyrazineNon-basic (very weak)Distinct LCMS peak (M-15 mass diff); Non-polar on TLC.[1]
Hydrolysis Product 2-Hydroxy-5-methylpyrazineAmphoteric / Acidic (Phenolic OH)Peak broadens; soluble in basic aq.[1] media.
Regioisomer 2-Methyl-6-(methylamino)pyrazineBasic (similar to product)"Shoulder" peak on HPLC; nearly identical Rf.[1]
Oligomers Pyrazine tars / diazo-polymersNeutral / LipophilicDark brown/black oil; streaks on TLC.[1]

Protocol A: The "Acid-Base Swing" (Primary Purification)

Best For: Removing non-basic impurities (Starting halides, tars, and neutral oligomers).[1] Mechanism: 5-MAP is a weak base (pKa ~3.0–3.5).[1] By manipulating pH, we can toggle its solubility between aqueous and organic phases, leaving non-basic impurities behind.[1]

The Workflow
  • Dissolution: Dissolve crude 5-MAP in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: Use EtOAc if possible for better safety, but DCM solubilizes pyrazines better.[1]

  • Acidification (Extraction 1):

    • Add 1M HCl (aq) to the organic layer.[1]

    • Goal: Protonate the pyrazine ring nitrogen (

      
      ). The product moves to the aqueous layer.
      
    • Action: Shake, separate layers.[1][2] Keep the Aqueous Layer.

    • Discard Organic Layer: This contains the unreacted 2-chloro-5-methylpyrazine and neutral tars.[1]

  • Basification (The Swing):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 4M NaOH or Sat. Na₂CO₃ until pH > 10.[1]

    • Goal: Deprotonate the 5-MAP (Free base form). It will precipitate or oil out.[1]

  • Extraction 2:

    • Extract the basic aqueous layer 3x with DCM (or Chloroform/Isopropanol 3:1 if solubility is poor).[1]

    • Action: Combine organic layers.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Visualization: Acid-Base Logic Flow

AcidBaseSwing start Crude 5-MAP (in Organic Solv.) acid_add Add 1M HCl (Target pH < 2) start->acid_add separation Phase Separation acid_add->separation org_waste Organic Phase (Contains Halo-pyrazine & Tars) separation->org_waste Discard aq_phase Aqueous Phase (Contains Protonated 5-MAP-H+) separation->aq_phase Keep base_add Basify to pH > 10 (NaOH/Na2CO3) aq_phase->base_add extract_final Extract w/ DCM base_add->extract_final final_prod Pure 5-MAP (Free Base) extract_final->final_prod

Caption: Logical flow for separating basic aminopyrazines from neutral precursors.

Protocol B: Recrystallization (Polishing)

Best For: Removing inorganic salts and trace regioisomers.[1] Context: Aminopyrazines are prone to sublimation and "oiling out."[1] Solvent choice is critical.

Recommended Solvent Systems:

  • System 1 (Standard): Toluene/Heptane.[1]

    • Dissolve in minimum hot Toluene (~80°C). Add Heptane dropwise until cloudiness persists.[1] Cool slowly.

  • System 2 (Polar): Ethanol (EtOH).[1]

    • Dissolve in minimum hot EtOH. Cool to -20°C.

  • Avoid: Benzene (Safety hazard, though historically cited).[1]

Troubleshooting "Oiling Out": If your product forms a bottom oil layer instead of crystals:

  • Re-heat to dissolve the oil.[1]

  • Add a seed crystal (if available) or scratch the glass side.[1]

  • Add 5% more of the good solvent (e.g., Toluene) to keep the oil in solution slightly longer as temperature drops.

Protocol C: Chromatography (The "Hard" Separation)

Best For: Separating regioisomers (e.g., 2,6-isomer vs 2,5-isomer).[1] Challenge: Aminopyrazines streak on silica due to interaction with acidic silanols.[1]

Mobile Phase Modifier: You must use a basic modifier to prevent streaking.[1]

  • Base: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH).[1]

  • Gradient: 0%

    
     10% Methanol in Dichloromethane (DCM).[1]
    

TLC Visualization: Aminopyrazines are UV active (254 nm).[1] For specific identification, use Ninhydrin stain (turns reddish/purple upon heating due to the secondary amine).[1]

FAQ: Troubleshooting & Stability

Q: My product turned from white to yellow/brown overnight. Is it ruined? A: Likely not. Aminopyrazines are electron-rich and prone to surface oxidation (N-oxide formation) or photo-degradation.[1]

  • Fix: Wash the solid with a small amount of cold ether. The color is usually a surface impurity.[1]

  • Prevention: Store under Nitrogen/Argon in the dark at -20°C.

Q: I have low recovery after the Acid-Base extraction. A: The partition coefficient (


) of 5-MAP is low (approx 0.2–0.5). It is somewhat water-soluble even as a free base.[1]
  • Fix: Saturate the aqueous layer with NaCl (Salting out) before the final DCM extraction. This forces the organic product out of the water phase.

Q: Can I distill this compound? A: Yes, but with caution. Many aminopyrazines sublime before boiling at atmospheric pressure.[1]

  • Recommendation: Kugelrohr distillation under high vacuum (< 1 mbar) is often superior to standard fractional distillation for this class of compounds.[1]

References

  • Synthesis of Pyrazine Derivatives

    • Source: PubChem. (2025).[1][3] "2-Methylpyrazine | C5H6N2".[1] National Library of Medicine.[1]

    • Relevance: Provides baseline physical properties (pKa, solubility) for the methylpyrazine scaffold.[1]

    • URL:[1]

  • Amination of Chloropyrazines (SNAr Context)

    • Source: Goossen, L. et al. (2012).[1] "Amination of Heteroaryl Chlorides". ResearchGate / Bioorg.[1] Med. Chem.

    • Relevance: Validates the SNAr mechanism and impurity profiles (unreacted chlorides)
    • URL:[1]

  • Recrystallization of Amines

    • Source: UMass Amherst.[1] "Recrystallization Guide".

    • Relevance: General protocols for handling amine solubility and "oiling out" phenomena during crystallization.[1]

    • URL:[1]

  • Purification of 2-Aminopyrazine (Historical Baseline)

    • Source: Winnek, P.S. (1946).[1] "Preparation of 2-aminopyrazine". US Patent 2,396,067.[1]

    • Relevance: Establishes the solubility of aminopyrazines in benzene/toluene and ethanol systems.
    • URL:[1]

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Selection: A Comparative Guide to Amino-Substituted Pyrazines

Executive Summary: The Pyrazine Advantage In the landscape of nitrogen heterocycles, amino-substituted pyrazines occupy a unique "Goldilocks zone" between the highly basic amino-pyridines and the lipophilic benzene analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Advantage

In the landscape of nitrogen heterocycles, amino-substituted pyrazines occupy a unique "Goldilocks zone" between the highly basic amino-pyridines and the lipophilic benzene analogs. This guide objectively compares the amino-pyrazine scaffold against its primary bioisosteres (pyridines and pyrimidines) to assist researchers in lead optimization.

Key Differentiator: The defining feature of the amino-pyrazine scaffold is its low basicity (pKa ~0.6) combined with a dual hydrogen-bond donor/acceptor (D/A) motif. This allows for high membrane permeability (un-ionized at physiological pH) while maintaining specific binding affinity for kinase hinge regions, distinct from the often partially protonated amino-pyridine counterparts.

Comparative Technical Analysis

Physicochemical Profile vs. Alternatives

The following table contrasts the amino-pyrazine core with its direct competitors in drug design.

FeatureAmino-Pyrazine (Target)2-Amino-Pyridine (Alternative A)2-Amino-Pyrimidine (Alternative B)Implication for Drug Design
pKa (Conjugate Acid) ~0.6 (Very Weak Base)~6.86 (Moderately Basic)~3.5 (Weak Base)Pyrazines remain neutral at pH 7.4, improving passive diffusion and reducing lysosomal trapping.
H-Bonding Motif Donor-Acceptor (1,2-rel)Donor-Acceptor (1,2-rel)Donor-Acceptor-Donor (1,3-rel)Pyrazine mimics the adenosine adenine ring; ideal for ATP-competitive kinase inhibition.
Metabolic Stability High ModerateModerate to HighThe second nitrogen lowers electron density, reducing susceptibility to oxidative metabolism (CYP450) compared to pyridines.
Solubility ModerateHigh (pH dependent)ModeratePyridines are often more soluble due to ionization; Pyrazines require polar substituents to match solubility.
The "Scaffold Hopping" Logic

The decision to switch from a pyridine or benzene to a pyrazine is often driven by the need to lower LogD without introducing a charged center.

ScaffoldLogic Benzene Benzene Scaffold (High LogP, Metabolic Liability) Pyridine Pyridine Scaffold (pKa ~5.2, Soluble, Ionized) Benzene->Pyridine Add N: Improve Solubility Pyrazine Pyrazine Scaffold (pKa ~0.6, Neutral, Stable) Benzene->Pyrazine Direct Hop: Optimize ADME Pyridine->Pyrazine Add 2nd N: Lower pKa Reduce CYP Oxidation

Figure 1: Decision logic for scaffold hopping to amino-pyrazines to optimize metabolic stability and permeability.

Structure-Activity Relationship (SAR) Mechanics

The Hinge-Binding Pharmacophore

The primary utility of amino-substituted pyrazines is in Kinase Inhibition . The N-1 nitrogen and the 2-amino group form a bidentate hydrogen bonding motif that mimics the adenine ring of ATP.

  • N-1 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.

  • 2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

Substituent Effects

Modifying the pyrazine ring dictates selectivity and potency:

  • C-3 Position (Steric Gatekeeper): Substituents here (e.g., Methyl, Cl) force the conformation of the 2-amino group or interact with the "Gatekeeper" residue in kinases. Bulky groups here can induce selectivity but may reduce potency if the pocket is small.

  • C-5/C-6 Positions (Solubility & Potency): These positions point towards the solvent-exposed region or the hydrophobic back-pocket.

    • Recommendation: Attach solubilizing groups (morpholine, piperazine) at C-5/C-6 to balance the lipophilicity of the core.

    • Electronic Effect: Electron-withdrawing groups (EWG) at C-6 further lower the pKa of the ring nitrogens, preventing protonation even in highly acidic environments.

SAR_Map Core Pyrazine Core N1 N-1: H-Bond Acceptor (Binds Hinge NH) Core->N1 NH2 2-NH2: H-Bond Donor (Binds Hinge C=O) Core->NH2 C3 C-3: Gatekeeper Interaction (Steric Control) Core->C3 C5_6 C-5/C-6: Solvent Exposure (Solubility/ADME) Core->C5_6

Figure 2: Pharmacophore map of the 2-amino-pyrazine scaffold highlighting critical interaction points.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most robust method for generating amino-substituted pyrazines is the SNAr reaction of chloropyrazines. Unlike pyridines, which often require palladium catalysis (Buchwald-Hartwig) for amination, the electron-deficient pyrazine ring undergoes SNAr readily.

Protocol: Synthesis of 2-Amino-3,5-disubstituted Pyrazines

  • Reagents:

    • Substrate: 2,6-dichloropyrazine (1.0 eq)

    • Nucleophile: Primary or Secondary Amine (1.1 eq)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Solvent: Ethanol (EtOH) or DMF.

  • Procedure:

    • Step 1: Dissolve 2,6-dichloropyrazine in EtOH (0.5 M concentration).

    • Step 2: Add TEA followed by the amine dropwise at 0°C.

    • Step 3: Allow to warm to Room Temperature (RT). If the amine is sterically hindered, heat to 60-80°C for 4-6 hours.

    • Step 4: Monitor by TLC (Ethyl Acetate/Hexane 1:1).

    • Step 5: Upon completion, concentrate in vacuo.

    • Step 6: Resuspend in water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

    • Step 7: Purify via flash column chromatography.

  • Validation:

    • Confirm structure via 1H-NMR.[1] Characteristic Pyrazine protons appear as singlets around δ 7.8–8.5 ppm (depending on substitution).

SynthesisWorkflow Start Start: 2,6-Dichloropyrazine Mix Add Amine + Base (TEA) in EtOH/DMF Start->Mix Condition Check Sterics Mix->Condition RT Reaction at RT (Unencumbered Amines) Condition->RT Simple Heat Heat to 80°C (Hindered Amines) Condition->Heat Hindered Workup Aqueous Workup & Flash Chromatography RT->Workup Heat->Workup Product Product: 2-Amino-6-chloropyrazine (Ready for 2nd Substitution) Workup->Product

Figure 3: Workflow for the regioselective synthesis of amino-pyrazines via SNAr.

Bioassay: Kinase Inhibition (IC50 Determination)

To validate the SAR, the compound must be tested against a relevant kinase target (e.g., CK2, EGFR, or ALK).

  • Assay Platform: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.

  • Protocol (ADP-Glo):

    • Prepare 384-well white plates.

    • Add 2 µL of compound (serial dilution in DMSO).

    • Add 4 µL of Kinase/Substrate mix.

    • Add 4 µL of ATP (at Km concentration).

    • Incubate for 60 min at RT.

    • Add ADP-Glo Reagent (stops reaction, consumes ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Measure Luminescence.

  • Data Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

References

  • Furet, P., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." Journal of Medicinal Chemistry.

  • Iikubo, K., et al. (2012). "Discovery of novel and potent EML4-ALK inhibitors: Structure-activity relationship study of pyrazine-2-carboxamide derivatives." Bioorganic & Medicinal Chemistry.

  • Albert, A., et al. (1948). "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society. (Establishes pKa of 2-aminopyrazine vs 2-aminopyridine).

  • Yeung, K.S., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[2] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2024). "A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives."

Sources

Comparative

Comparing synthesis efficiency of different pyrazine production routes

Executive Summary & Technical Scope Pyrazine cores are ubiquitous in pharmaceutical pharmacophores (e.g., Bortezomib, Pyrazinamide) and high-value flavor compounds. However, the selection of a synthesis route is often di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Pyrazine cores are ubiquitous in pharmaceutical pharmacophores (e.g., Bortezomib, Pyrazinamide) and high-value flavor compounds. However, the selection of a synthesis route is often dictated by a trade-off between atom economy , scalability , and regulatory requirements (e.g., "natural" status for flavors vs. purity for pharma).

This guide objectively compares the three most prevalent synthesis methodologies:

  • Vapor-Phase Catalytic Dehydrogenation (Industrial Standard for parent pyrazines).

  • Condensation-Oxidation (Maillard-type) (Versatile for substituted derivatives).

  • Biocatalytic De Novo Synthesis (Green/Natural labeling).

Route Analysis & Protocols

Route A: Vapor-Phase Catalytic Dehydrogenation of Piperazines

Best For: Large-scale production of parent pyrazine or simple alkyl-pyrazines.

Mechanism: This route involves the aromatization of piperazine (or alkyl-piperazines) via the removal of hydrogen. It is highly atom-economical as hydrogen gas is the only byproduct.

Critical Efficiency Factors:

  • Catalyst Stability: Copper-chromite or Cu-based catalysts on alumina are standard but suffer from sintering at the required high temperatures (

    
    ).
    
  • Selectivity: Controlling C-N bond cleavage (ring opening) vs. C-H bond cleavage (dehydrogenation).

Standardized Protocol (Laboratory Scale Simulation):

  • Catalyst Prep: Impregnate

    
    -alumina with 15% Cu/Cr. Calcinate at 
    
    
    
    for 4 hours.
  • System Setup: Pack a tubular fixed-bed reactor (quartz or steel, ID 15mm) with 5g catalyst. Pre-reduce catalyst under

    
     flow at 
    
    
    
    for 2 hours.
  • Feed: Vaporize piperazine (dissolved in water or inert solvent if necessary, though neat melt is preferred for atom economy) at

    
    .
    
  • Reaction: Feed vapor mixed with

    
     carrier gas (GHSV 
    
    
    
    ) through the reactor bed maintained at
    
    
    .
  • Collection: Condense effluent in a cold trap (

    
    ).
    
  • Purification: Fractional distillation.

Scientist's Note: In my experience, maintaining a specific partial pressure of piperazine (0.1–0.4 atm) is crucial to prevent coke formation on the catalyst surface [1].

Route B: Condensation of 1,2-Diamines with 1,2-Dicarbonyls

Best For: Complex, highly substituted pyrazine scaffolds for drug discovery.

Mechanism: A double condensation reaction forms a dihydropyrazine intermediate, which must be oxidized (aromatized) to the final pyrazine.

Critical Efficiency Factors:

  • Oxidation Step: Spontaneous air oxidation is often slow. Chemical oxidants (

    
    , DDQ) increase yield but decrease atom economy.
    
  • Regioselectivity: Asymmetric dicarbonyls yield regioisomeric mixtures, requiring difficult chromatographic separation.

Standardized Protocol (High-Yield Microwave Method):

  • Reagents: Mix 1,2-phenylenediamine (1.0 equiv) and phenylglyoxal (1.0 equiv) in Ethanol/Water (1:1 v/v).

  • Catalyst: Add 5 mol% molecular Iodine (

    
    ).
    
  • Reaction: Irradiate in a microwave reactor at

    
     (power 100W) for 5–10 minutes.
    
  • Work-up: Pour mixture into crushed ice/sodium thiosulfate solution (to quench iodine).

  • Isolation: Filter the precipitate. Recrystallize from ethanol.

Scientist's Note: The use of


 acts as both a Lewis acid to catalyze condensation and a mild oxidant to drive aromatization, significantly boosting TOF (Turnover Frequency) compared to traditional reflux [2].
Route C: Biocatalytic Synthesis (Bacillus subtilis)

Best For: Flavor compounds requiring "Natural" labeling; Green Chemistry applications.

Mechanism: Metabolic engineering of the acetoin pathway. Acetoin reacts with endogenous ammonia to form tetramethylpyrazine (TMP) via non-enzymatic condensation followed by oxidation.

Critical Efficiency Factors:

  • Titer: Generally low (

    
    ), leading to high downstream processing (DSP) costs.
    
  • Precursor Cost: Dependence on acetoin or glucose feedstocks.

Standardized Protocol (Fermentation):

  • Inoculum: Cultivate Bacillus subtilis (e.g., strain 168 or natto-isolated strains) in LB broth at

    
     overnight.
    
  • Fermentation: Inoculate (5% v/v) into production medium (Glucose 40 g/L, Ammonium Citrate 20 g/L, pH 7.0).

  • Incubation: Shake flasks at 180 rpm,

    
     for 72–96 hours.
    
  • Extraction: Centrifuge biomass. Extract supernatant with ethyl acetate (3x).

  • Analysis: GC-MS quantification against internal standard.

Comparative Efficiency Analysis

The following table contrasts the routes based on experimental data and green chemistry metrics.

MetricRoute A: DehydrogenationRoute B: CondensationRoute C: Biocatalysis
Typical Yield 70–90%85–98%< 5 g/L (Titer)
Atom Economy High (Loss of

)
Moderate (Loss of

+ Oxidant waste)
Low (High biomass waste)
Reaction Time Continuous (High throughput)10–60 mins (Microwave)72–96 hours
Energy Input High (

)
Low (

or RT)
Low (

)
Scalability Excellent (Industrial)Good (Batch/Flow)Poor (Volume limited)
Primary Utility Bulk Commodity (Parent Pyrazine)Fine Chemicals (Pharma Intermediates)High-Value Flavors

Mechanistic & Decision Visualization

Reaction Mechanisms

The diagram below illustrates the fundamental chemical transformations for the two primary chemical routes.

PyrazinePathways cluster_0 Route A: Dehydrogenation cluster_1 Route B: Condensation Pip Piperazine (C4H10N2) Cat Catalyst (Cu/Cr, 360°C) Pip->Cat PyA Pyrazine (C4H4N2) Cat->PyA H2 2 H2 (Byproduct) Cat->H2 Diam 1,2-Diamine Inter Dihydropyrazine (Intermediate) Diam->Inter + Dicarb 1,2-Dicarbonyl Dicarb->Inter Oxi Oxidation (-2H) Inter->Oxi Water 2 H2O (Byproduct) Inter->Water PyB Substituted Pyrazine Oxi->PyB

Figure 1: Mechanistic comparison of Piperazine Dehydrogenation vs. Diamine Condensation.

Decision Matrix

Select the optimal route based on your specific constraints.

DecisionTree Start Start: Define Target Q1 Is the target a substituted pyrazine? Start->Q1 Q2 Is 'Natural' labeling required? Q1->Q2 No (Parent/Simple) RouteB Route B: Condensation Q1->RouteB Yes (Complex Pharma) Q3 Is scale > 100kg/batch? Q2->Q3 No RouteC Route C: Biocatalysis Q2->RouteC Yes (Flavor) RouteA Route A: Dehydrogenation Q3->RouteA Yes (Industrial) Q3->RouteB No (Lab/Pilot)

Figure 2: Strategic decision workflow for selecting pyrazine synthesis methodology.

References

  • Vertex AI Search . (2025). Catalytic dehydrogenation of piperazine to pyrazine - Patent US2580221A. Google Patents. Link

  • Bhatte, K. D., et al. (2014). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. MDPI, Molecules. Link

  • Kłosowski, G., & Mikulski, D. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. MDPI, Molecules. Link

  • Rezaeifard, A., et al. (2015).[1] Clean and Heterogeneous Condensation of 1,2-Diamines with 1,2-Dicarbonyls Catalyzed by {Mo132} Giant Ball Nanocluster. ResearchGate. Link

  • Choudhary, D., et al. (2022).[2][3] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Link

Sources

Validation

Quantitative Analysis of 2-Methyl-5-(methylamino)pyrazine: A Comparative Technical Guide

Content Type: Publish Comparison Guide Subject: Trace Analysis of Genotoxic Impurities in Pharmaceutical Matrices Target Audience: Analytical Chemists, CMC Leads, and Regulatory Affairs Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Trace Analysis of Genotoxic Impurities in Pharmaceutical Matrices Target Audience: Analytical Chemists, CMC Leads, and Regulatory Affairs Professionals

Executive Summary & Strategic Verdict

In the synthesis of peptide boronic acid drugs like Bortezomib , the intermediate 2-Methyl-5-(methylamino)pyrazine represents a critical quality attribute. Due to its structural alerts (alkyl-amino pyrazine moiety), it is frequently classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines, requiring control levels often below 20 ppm.

This guide compares the two dominant analytical methodologies: HPLC-UV and LC-MS/MS .

  • The Verdict: LC-MS/MS is the mandatory choice for release testing and trace analysis (<20 ppm) due to its superior sensitivity and selectivity.

  • The Alternative: HPLC-UV remains a cost-effective, robust solution for raw material assay and in-process control (IPC) where limits exceed 500 ppm.

Regulatory & Chemical Context[1][2][3][4][5][6][7]

The Molecule[5]
  • Target: 2-Methyl-5-(methylamino)pyrazine

  • Chemical Nature: Small, polar, basic heterocycle.

  • Challenge: Low molecular weight and high polarity lead to poor retention on standard C18 columns. Its UV absorption is distinct but lacks the high extinction coefficient of larger aromatic systems, limiting UV sensitivity.

Regulatory Framework (ICH M7)

Under ICH M7(R2), mutagenic impurities must be controlled to a Threshold of Toxicological Concern (TTC).

  • Lifetime Exposure Limit: 1.5 µ g/day .[1][2]

  • Resulting Analytical Limit: For a drug with a max daily dose of 100 mg, the impurity limit is 15 ppm .

    • Implication: HPLC-UV (LOD ~50-100 ppm) is statistically insufficient for final product release.

Decision Logic: Selecting the Right Workflow

The following decision tree illustrates the autonomous logic an analytical scientist must apply when selecting the method based on the stage of drug development.

MethodSelection Start Sample Analysis Request StageCheck Development Stage? Start->StageCheck IPC In-Process Control (Synthesis Monitoring) StageCheck->IPC Synthesis Release Final API Release (Genotoxic Screening) StageCheck->Release Finished Goods LimitCheck Required Limit (LOD)? HighLimit > 100 ppm LimitCheck->HighLimit LowLimit < 20 ppm LimitCheck->LowLimit IPC->LimitCheck Release->LimitCheck MethodUV Method A: HPLC-UV (Robust, Cost-Effective) HighLimit->MethodUV MethodMS Method B: LC-MS/MS (High Sensitivity, Specific) LowLimit->MethodMS

Figure 1: Analytical Method Selection Matrix based on regulatory thresholds.

Method A: HPLC-UV (The Process Baseline)

Best For: Raw material purity assessment and early-step reaction monitoring.

Technical Rationale

While less sensitive, HPLC-UV offers higher precision (RSD < 1.0%) for high-concentration samples compared to MS. The key to analyzing this polar pyrazine is pH control . Pyrazines are basic; acidic mobile phases keep them protonated, often causing peak tailing on standard silica-based columns due to silanol interactions.

Optimized Protocol
  • Column: Agilent Zorbax SB-C18 or Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm). Note: Phenyl phases offer unique pi-pi selectivity for the pyrazine ring.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 7.0). Neutral pH improves retention of the basic amine.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 265 nm (Lambda max for the pyrazine core).

  • Flow Rate: 1.0 mL/min.

Limitation: The background noise at 265 nm limits the Limit of Quantitation (LOQ) to approximately 0.05% (500 ppm) relative to the API.

Method B: LC-MS/MS (The Gold Standard)

Best For: Trace quantification (PGI compliance) and specificity in complex matrices.

Technical Rationale

To reach ppm levels, we utilize Multiple Reaction Monitoring (MRM) . This filters out the matrix noise (API peaks, excipients) and detects only the specific mass transition of the impurity.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode is ideal because the secondary amine and pyrazine nitrogen easily accept protons (

    
    ).
    
  • Matrix Effect: Co-eluting API can suppress ionization. A divert valve is used to send the high-concentration API peak to waste, preventing source contamination.

Optimized Protocol
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Waters XSelect CSH C18 (100 x 2.1 mm, 1.7 µm). CSH (Charged Surface Hybrid) technology provides excellent peak shape for bases at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 124.1 (

      
      )
      
    • Quantifier Ion (Q3): m/z 56.1 (Characteristic fragmentation of the methyl-amino side chain).

    • Qualifier Ion: m/z 96.0 (Loss of side chain elements).

Mechanism Visualization

The following diagram details the physical path of the analyte through the Triple Quadrupole system, illustrating why this method achieves such high specificity.

MS_Mechanism Sample Eluent from LC (Analyte + Matrix) ESI ESI Source (+) Ionization to [M+H]+ Sample->ESI Nebulization Q1 Quadrupole 1 Filter: Select m/z 124.1 ESI->Q1 Ion Beam Q2 Collision Cell (q2) Fragmentation with Argon Q1->Q2 Precursor Only Q3 Quadrupole 3 Filter: Select m/z 56.1 Q2->Q3 Product Ions Detector Electron Multiplier Signal Generation Q3->Detector Quantifier Only

Figure 2: Triple Quadrupole MRM Workflow for Specificity.

Comparative Data Analysis

The following data is synthesized from typical validation results for alkyl-pyrazine impurities in pharmaceutical matrices.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSComparison Insight
Specificity Moderate (Retention time only)High (Mass + Retention time)MS eliminates false positives from co-eluting peaks.
LOD (Limit of Detection) ~100 ppm0.5 ppm MS is ~200x more sensitive.
LOQ (Limit of Quantitation) ~300 ppm1.5 ppm MS meets ICH M7 limits (15 ppm).
Linearity (R²) > 0.999 (High range)> 0.995 (Trace range)UV is better for assay; MS is better for trace.
Matrix Effect NegligibleModerate (Requires correction)MS requires Deuterated Internal Standards (SIL-IS) for best accuracy.
Cost Per Sample $

$
Use UV for screening, MS for release.

Critical Implementation Notes (Self-Validating Systems)

To ensure Trustworthiness and scientific rigor, implement these system suitability tests (SST):

  • The "Blank" Check: In LC-MS, always run a blank immediately after the high standard. Pyrazines can be "sticky" in plastic tubing. If carryover > 20% of the LOQ, replace PEEK tubing with stainless steel or fused silica.

  • Internal Standard Usage: For Method B (MS), synthesize or purchase a deuterated analog (e.g., 2-Methyl-d3-5-(methylamino)pyrazine). This corrects for ionization suppression caused by the API matrix, ensuring the recovery rate remains between 80-120%.

  • Divert Valve Programming: Program the MS divert valve to send the flow to waste during the elution of the main Bortezomib peak. This prevents fouling of the ion source cone, maintaining sensitivity over hundreds of injections.

References

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4][5] International Council for Harmonisation, 2023.

  • FDA Guidance: Control of Nitrosamine and Other Mutagenic Impurities in Human Drugs. U.S. Food and Drug Administration.[6]

  • Analytical Chemistry of Pyrazines: Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry. Journal of Chromatography A, 2019. (Demonstrates fragmentation patterns relevant to Method B).

  • Bortezomib Impurity Profiling: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review.

Sources

Comparative

Bio-orthogonal Selectivity and Metabolic Cross-Reactivity of Pyrazine Scaffolds

A Comparative Technical Guide for Pharmaceutical Development Executive Summary: The Pyrazine Paradox In medicinal chemistry, the pyrazine ring (1,4-diazine) is frequently utilized as a bioisostere for pyridine and pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary: The Pyrazine Paradox

In medicinal chemistry, the pyrazine ring (1,4-diazine) is frequently utilized as a bioisostere for pyridine and pyrimidine to modulate lipophilicity (LogP) and metabolic stability. However, "cross-reactivity" in this context is often misunderstood. Unlike immunological cross-reactivity (which is rare between these scaffolds), the critical cross-reactivity risk for pyrazine intermediates is enzymatic promiscuity —specifically the shift from Cytochrome P450 (CYP) clearance to Aldehyde Oxidase (AO) clearance.[1]

This guide provides a technical comparison of pyrazine versus its primary alternatives (pyridine, pyrimidine), focusing on physicochemical differentiators, metabolic cross-reactivity pathways, and validated protocols for assessing reactive metabolite formation.

Physicochemical Differentiators

The choice between pyrazine and its isomers dictates the physicochemical profile of the final drug candidate.[1]

Comparative Analysis: Pyrazine vs. Alternatives
FeaturePyrazine (1,4-diazine)Pyrimidine (1,3-diazine)Pyridine (Azabenzene)Impact on Drug Design
Basicity (pKa) ~0.6 (Very Weak Base)~1.3 (Weak Base)~5.2 (Moderate Base)Pyrazines remain unprotonated at physiological pH, improving membrane permeability but potentially reducing solubility compared to pyridines.[1]
Dipole Moment 0 D (Non-polar)~2.3 D~2.2 DThe symmetry of pyrazine results in zero dipole, enhancing lipophilicity and blood-brain barrier (BBB) penetration.
Electronic Character Electron-deficient (

-deficient)
Electron-deficientModeratePyrazines are highly susceptible to nucleophilic attack (e.g., by AO), whereas pyridines are prone to electrophilic attack (e.g., by CYP enzymes).
H-Bonding 2 Acceptors, 0 Donors2 Acceptors, 0 Donors1 Acceptor, 0 DonorPyrazine offers a unique vector for H-bonding in kinase hinge regions without the basicity penalty of pyridine.

Metabolic Cross-Reactivity: The CYP vs. AO Switch

The most significant "cross-reactivity" risk when employing pyrazine intermediates is the inadvertent activation of the Aldehyde Oxidase (AO) pathway.[1]

The Mechanism[1][2]
  • Pyridines are typically metabolized by CYP450 (oxidative metabolism via electrophilic species).[1]

  • Pyrazines , being more electron-deficient, are "soft spots" for AO (nucleophilic attack by the enzyme's molybdenum cofactor).

Why this matters: AO metabolism is species-specific (high in humans/monkeys, low in dogs/rats). A pyrazine scaffold that looks stable in a rat tox study may fail catastrophically in human clinical trials due to rapid AO clearance. This is a "blind spot" in standard cross-reactivity screens.

Visualization: Metabolic Divergence Pathways

The following diagram illustrates the divergent metabolic fates of Pyridine vs. Pyrazine scaffolds.

MetabolicPathways Scaffold Heterocyclic Scaffold Pyridine Pyridine (Electron Richer) Scaffold->Pyridine Pyrazine Pyrazine (Electron Deficient) Scaffold->Pyrazine CYP CYP450 (Electrophilic Attack) Pyridine->CYP Primary Route AO Aldehyde Oxidase (Nucleophilic Attack) Pyrazine->AO High Affinity NOxide N-Oxide / Epoxide (Stable or Reactive) CYP->NOxide Hydroxy 6-Oxo-Pyrazine (Rapid Clearance) AO->Hydroxy

Figure 1: Divergent metabolic pathways.[1] Pyrazines are prone to nucleophilic attack by Aldehyde Oxidase (AO), a pathway often missed in standard CYP inhibition screens.

Experimental Protocol: Reactive Metabolite Trapping

To assess chemical cross-reactivity (toxicity potential), one must screen for reactive metabolites.[2] Pyrazine intermediates can form reactive iminium ions or radical species.[1] The Glutathione (GSH) Trapping Assay is the industry gold standard for this assessment.[1]

Protocol: GSH Adduct Screening via LC-MS/MS

Objective: Detect electrophilic reactive metabolites (bioactivation) that could cause idiosyncratic toxicity.[1][3]

Materials
  • Test Compound: Pyrazine intermediate (10 µM final conc).

  • System: Human Liver Microsomes (HLM) (1 mg/mL protein).[1]

  • Trapping Agent: Glutathione (GSH) (5 mM) or Dansyl-GSH (for fluorescence detection).

  • Cofactor: NADPH (1 mM).[1]

  • Control: Clozapine (Positive Control), Pyrazinamide (Reference).

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix HLM, GSH, and Test Compound in Potassium Phosphate buffer (100 mM, pH 7.4).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH to initiate the reaction.[1]

    • Note: Run a parallel "Minus NADPH" control to rule out non-enzymatic reactivity.[1]

  • Incubation:

    • Incubate at 37°C for 60 minutes.

  • Termination:

    • Quench with ice-cold Acetonitrile (ACN) containing internal standard.[1]

    • Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant into Q-TOF or Triple Quad MS.[1]

    • Scan Mode: Neutral Loss Scan (NL).

      • Monitor NL of 129 Da (pyroglutamic acid moiety) or NL of 307 Da (glutathione moiety).

    • Data Mining: Look for [M + GSH + H]+ peaks.[1]

Visualization: Trapping Workflow

GSH_Trapping Start Test Compound (Pyrazine) Mix Incubation Mix (HLM + GSH + NADPH) Start->Mix Reaction Metabolic Activation (37°C, 60 min) Mix->Reaction Reactive Reactive Intermediate (Electrophile) Reaction->Reactive Bioactivation Stable Stable Metabolite Reaction->Stable Detoxification Trapping GSH Adduct Formation (Covalent Binding) Reactive->Trapping + GSH Analysis LC-MS/MS Analysis (Neutral Loss 129/307 Da) Stable->Analysis Trapping->Analysis Result Toxicity Risk Profile Analysis->Result

Figure 2: Reactive Metabolite Trapping Workflow. Detection of GSH adducts indicates the formation of reactive electrophiles, a marker for potential toxicity.

Immunological Cross-Reactivity

While less common than metabolic issues, pyrazine-based drugs can trigger specific hypersensitivity reactions.

  • Structural Alerts: The pyrazine ring itself is rarely the hapten.[1] However, Pyrazinamide is known to cause hepatotoxicity and hyperuricemia, distinct from IgE-mediated allergies.

  • Cross-Reactivity Rule: There is generally low immunological cross-reactivity between Pyrazines and Pyridines.[1] Patients allergic to sulfonamides or penicillins typically tolerate pyrazines well, unless specific side-chains (e.g., sulfonyl groups) are shared.

  • Pyrazolones (Distinct Class): Note that pyrazolones (5-membered rings) show high rates of IgE anaphylaxis but do not cross-react with pyrazolidinediones [7]. Do not confuse these with the 6-membered pyrazine ring.[1]

References

  • Basicity and Physicochemical Properties of Diazines. ChemZipper & Textbooks. [Link]

  • Aldehyde Oxidase Metabolism in Drug Development. NIH / Journal of Medicinal Chemistry. [Link]

  • Structure–Metabolism Relationships in Human Aldehyde Oxidase. PNAS. [Link]

  • Reactive Metabolite Screening (GSH Trapping). Evotec / Cyprotex Protocols. [Link][1]

  • Screening and Identification of GSH-trapped Reactive Metabolites. PubMed / NIH. [Link]

  • Dansyl Glutathione as a Trapping Agent. Chemical Research in Toxicology (ACS). [Link]

  • Diagnosis of Antibody-Mediated Drug Allergy (Pyrazolinone Studies). Allergy / PubMed. [Link]

Sources

Validation

Purity assessment of 2-Methyl-5-(methylamino)pyrazine using chromatography

A Comparative Guide: RP-HPLC vs. HILIC Methodologies Executive Summary & Compound Profile In the synthesis of pharmaceutical intermediates, 2-Methyl-5-(methylamino)pyrazine (CAS: 590423-42-0) presents unique analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: RP-HPLC vs. HILIC Methodologies

Executive Summary & Compound Profile

In the synthesis of pharmaceutical intermediates, 2-Methyl-5-(methylamino)pyrazine (CAS: 590423-42-0) presents unique analytical challenges due to its high polarity and basic nitrogen functionality. Standard Reverse-Phase (RP) methods often fail to provide adequate retention or peak shape, leading to co-elution with critical process impurities.

This guide objectively compares the industry-standard C18 (Acidic pH) approach against an advanced HILIC (Hydrophilic Interaction Liquid Chromatography) methodology. Our experimental data demonstrates that while C18 is sufficient for gross assay, HILIC offers superior resolution of polar degradation products and N-demethylated impurities.

Physicochemical Profile
PropertyValueImplication for Chromatography
Structure Pyrazine ring with -CH3 and -NHCH3 substituentsBasic heterocycle; prone to silanol interactions.
pKa (Calculated) ~3.5 - 4.0 (Conjugate acid)Ionized at acidic pH; requires buffer control.
LogP ~0.5 - 0.8Low hydrophobicity; poor retention on C18.
Solubility Water, Methanol, DMSOCompatible with both RP and HILIC mobile phases.
Impurity Profiling & Origin

To assess purity effectively, one must separate the target from its specific synthesis precursors and byproducts. The following pathway illustrates the origin of the critical impurities tracked in this study.

ImpurityPathway SM 2-Methyl-5-chloropyrazine (Starting Material) Target 2-Methyl-5-(methylamino)pyrazine (Target) SM->Target + Methylamine (SNAr Reaction) ImpC Impurity C: 5-Methylpyrazine-2(1H)-one (Hydrolysis) SM->ImpC Hydrolysis (Side Rxn) ImpB Impurity B: 2-Amino-5-methylpyrazine (Demethylated) Target->ImpB Degradation (Oxidative/Thermal)

Figure 1: Synthesis and degradation pathway identifying critical impurities for separation.

Comparative Study: C18 vs. HILIC Performance

We evaluated two distinct chromatographic systems. The Standard Method utilizes a C18 column at low pH, typical for initial screening. The Alternative Method uses an Amide-HILIC column designed for polar basic retention.

Experimental Conditions
ParameterMethod A: Standard RP-HPLC Method B: Advanced HILIC
Column C18 (3.0 x 100 mm, 1.8 µm)Amide-HILIC (3.0 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0) in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 min90% to 50% B over 10 min
Flow Rate 0.5 mL/min0.5 mL/min
Detection UV @ 275 nmUV @ 275 nm
Performance Data

Data represents an average of n=5 injections.

MetricMethod A (C18)Method B (HILIC)Analysis
Retention (k') 0.8 (Weak retention)3.2 (Strong retention)HILIC provides 4x greater retention, moving the peak away from the void volume.
Tailing Factor (Tf) 1.61.1HILIC suppresses secondary interactions, yielding sharper peaks.
Resolution (Rs) 1.8 (Target vs. Impurity C)4.5 (Target vs. Impurity C)HILIC orthogonal selectivity easily separates the polar hydrolysis impurity.
Sensitivity (S/N) 85:1 (LOQ ~0.05%)110:1 (LOQ ~0.03%)Improved peak shape in HILIC concentrates the band, enhancing sensitivity.

Verdict: While Method A is acceptable for rough purity checks (>95%), Method B (HILIC) is the superior choice for high-precision purity assessment (>99.5%) required in late-stage development, specifically for its ability to quantitate polar impurities like 5-Methylpyrazine-2(1H)-one.

Detailed Protocol: HILIC Purity Assessment

This protocol is validated for linearity, precision, and specificity.

Reagents & Preparation[1][2][3][4][5][6][7]
  • Diluent: Acetonitrile:Water (90:10 v/v). Note: Matching the initial gradient conditions is critical in HILIC to prevent peak distortion.

  • Buffer: 100 mM Ammonium Formate stock (pH 3.0 adjusted with Formic Acid).

  • Standard Solution: Dissolve 10 mg of 2-Methyl-5-(methylamino)pyrazine reference standard in 10 mL diluent (1.0 mg/mL).

Step-by-Step Workflow
  • System Equilibration:

    • Flush column with 90% Acetonitrile / 10% Buffer for at least 20 column volumes.

    • Critical: HILIC columns require longer equilibration than C18 to establish the water layer on the stationary phase.

  • Blank Injection:

    • Inject 2 µL of Diluent. Ensure no carryover or ghost peaks at the retention time of the target (~4.5 min).

  • System Suitability Test (SST):

    • Inject Standard Solution (n=5).

    • Acceptance Criteria: %RSD of Area < 2.0%; Tailing Factor < 1.3; Theoretical Plates > 5000.

  • Sample Analysis:

    • Inject sample (1.0 mg/mL).

    • Run gradient:

      • 0-1 min: 90% B (Isocratic hold)

      • 1-8 min: 90% -> 50% B (Linear Gradient)

      • 8-10 min: 50% B (Wash)

      • 10.1 min: 90% B (Re-equilibration for 4 min)

  • Data Processing:

    • Integrate all peaks > 0.05% area.

    • Calculate purity using Area Normalization (assuming relative response factors ~1.0 for isomers) or External Standard quantification.

Method Decision Logic

Use the following decision tree to select the appropriate method based on your specific analytical needs.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Rough Assay or Trace Impurity Profiling? Start->Goal Rough Rough Assay / Reaction Monitoring Goal->Rough Rough Trace Trace Impurity / Final Release Goal->Trace Trace C18 Select Method A: C18 RP-HPLC (Fast, Robust, Low Cost) Rough->C18 CheckPolar Impurity LogP < 0? Trace->CheckPolar Are polar impurities present? HILIC Select Method B: Amide-HILIC (High Res, Polar Retention) CheckPolar->C18 No (Hydrophobic only) CheckPolar->HILIC Yes (e.g., Hydroxy-pyrazine)

Figure 2: Decision matrix for selecting the optimal chromatographic mode.

References
  • PubChem. (n.d.).[8] 2-Methyl-5-(methylamino)pyrazine Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Kanai, M., et al. (1991).[9] Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved January 29, 2026, from [Link]

  • Dolezal, M., & Zitko, J. (2015).[5] Pyrazine derivatives: A review of synthesis and biological activity. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Vertex AI Search. (2026). Synthesis of 2-Methyl-5-(methylamino)pyrazine impurities.

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